Product packaging for 6-Methyl-5-nitroquinoline(Cat. No.:CAS No. 23141-61-9)

6-Methyl-5-nitroquinoline

Cat. No.: B1293858
CAS No.: 23141-61-9
M. Wt: 188.18 g/mol
InChI Key: CENBTULRDDPOGR-UHFFFAOYSA-N
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Description

6-Methyl-5-nitroquinoline is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162892. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B1293858 6-Methyl-5-nitroquinoline CAS No. 23141-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-5-nitroquinoline
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InChI

InChI=1S/C10H8N2O2/c1-7-4-5-9-8(3-2-6-11-9)10(7)12(13)14/h2-6H,1H3
Source PubChem
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InChI Key

CENBTULRDDPOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID50177716
Record name 6-Methyl-5-nitroquinoline
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Molecular Weight

188.18 g/mol
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CAS No.

23141-61-9
Record name 6-Methyl-5-nitroquinoline
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Foundational & Exploratory

6-Methyl-5-nitroquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological activities of 6-Methyl-5-nitroquinoline. The information is compiled for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

This compound, with the CAS number 23141-61-9, is a nitro-substituted methylquinoline derivative. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol
Melting Point 116-120 °C
logP 2.4[2]
Polar Surface Area 58.7 Ų[2]
Form Solid
InChI Key CENBTULRDDPOGR-UHFFFAOYSA-N[2]
SMILES CC1=C(C2=C(C=C1)N=CC=C2)--INVALID-LINK--[O-][2]

Synthesis and Purification

Hypothetical Experimental Protocol: Nitration of 6-Methylquinoline

This protocol is a generalized procedure based on the nitration of similar aromatic compounds and should be optimized for safety and yield.

Materials:

  • 6-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

  • Reaction: Dissolve 6-methylquinoline in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the 6-methylquinoline solution, maintaining a low temperature (0-5 °C) throughout the addition.

  • Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Extract the aqueous layer multiple times with an organic solvent like dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purifying solid organic compounds.[3]

  • Column Chromatography: For higher purity, silica gel column chromatography using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can be employed to separate the desired product from unreacted starting material and any isomeric byproducts.[4]

A general workflow for the synthesis and purification is depicted in the following diagram.

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification 6-Methylquinoline 6-Methylquinoline Nitration Reaction Nitration Reaction 6-Methylquinoline->Nitration Reaction Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Reaction Quenching (Ice) Quenching (Ice) Nitration Reaction->Quenching (Ice) Neutralization & Extraction Neutralization & Extraction Quenching (Ice)->Neutralization & Extraction Crude Product Crude Product Neutralization & Extraction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound

Caption: Generalized workflow for the synthesis and purification of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) HPLC method with a mobile phase containing acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) can be used.[5]

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the broader class of nitroquinoline derivatives has been investigated for various pharmacological activities.

  • Antimicrobial Activity: Many quinoline derivatives, particularly those with nitro substitutions, exhibit antimicrobial properties.[6] For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is a known antibacterial and antifungal agent.[7] It is plausible that this compound may also possess some degree of antimicrobial activity, which would require experimental validation.

  • Anticancer Activity: Several nitroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] The mechanism of action for some of these compounds is thought to involve the induction of oxidative stress and the inhibition of critical cellular enzymes.[8] For example, 4-nitroquinoline-1-oxide is a well-known carcinogen that induces DNA damage.[9] The anticancer potential of this compound remains to be explored.

Given the lack of specific biological data, a proposed workflow for initial biological screening is presented below.

G Proposed Workflow for Biological Screening This compound This compound Antimicrobial Screening Antimicrobial Screening This compound->Antimicrobial Screening Cytotoxicity Screening Cytotoxicity Screening This compound->Cytotoxicity Screening MIC Determination MIC Determination Antimicrobial Screening->MIC Determination IC50 Determination IC50 Determination Cytotoxicity Screening->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies MIC Determination->Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies

Caption: Proposed workflow for the initial biological evaluation of this compound.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is toxic if swallowed, causes skin irritation, and causes serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily characterizable small molecule with potential for further investigation in medicinal chemistry. While its physicochemical properties are well-documented, its synthesis requires adaptation of general nitration protocols, and its biological activities are largely unexplored. This guide provides a foundational understanding of this compound to encourage and support future research into its potential therapeutic applications.

References

An In-depth Technical Guide to 6-Methyl-5-nitroquinoline: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and physical characteristics of 6-Methyl-5-nitroquinoline. It includes a summary of its key quantitative data, a detailed experimental protocol for the synthesis of a structurally related compound, and a visual representation of the synthetic workflow. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Molecular and Physical Data

This compound is a heterocyclic aromatic compound. Its structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. This core is substituted with a methyl group at the 6-position and a nitro group at the 5-position.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₂[1][2]
Molecular Weight 188.18 g/mol [1][2][3][4]
IUPAC Name This compound[2]
CAS Number 23141-61-9[1][2]
Canonical SMILES CC1=C(C2=C(C=C1)N=CC=C2)--INVALID-LINK--[O-][2]
Physical Form Solid[3]
Melting Point 116-120 °C[5]

Synthesis of Nitroquinolines: An Experimental Protocol

Step 1: Skraup Synthesis of 7-Methylquinoline and 5-Methylquinoline Mixture

The Skraup synthesis is a classic method for preparing quinolines. In this step, an aniline (in this case, m-toluidine) reacts with glycerol, an oxidizing agent (such as arsenic pentoxide or nitrobenzene), and sulfuric acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine m-toluidine, glycerol, and the oxidizing agent.

  • Slowly and cautiously add concentrated sulfuric acid to the mixture while stirring. The reaction is highly exothermic and must be controlled.

  • Heat the reaction mixture to the appropriate temperature (typically around 130-140 °C) and maintain for several hours.

  • After the reaction is complete, cool the mixture and dilute it with water.

  • Neutralize the excess acid with a base, such as sodium hydroxide, which will precipitate the crude product.

  • The crude product, a mixture of 7-methylquinoline and 5-methylquinoline, can be purified by steam distillation or vacuum distillation.[6]

Step 2: Selective Nitration to 7-Methyl-8-nitroquinoline

The second step involves the nitration of the methylquinoline mixture to introduce a nitro group onto the aromatic ring.

Experimental Protocol:

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at a low temperature (e.g., -5 °C).[6]

  • Dissolve the mixture of 7-methylquinoline and 5-methylquinoline in concentrated sulfuric acid and cool the solution.

  • Slowly add the cold nitrating mixture to the methylquinoline solution while maintaining a low temperature and stirring vigorously.[6]

  • After the addition is complete, allow the reaction to proceed for a short period at a slightly elevated temperature.[6]

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water and then with a suitable solvent like ethanol to remove impurities.[6]

  • The resulting solid can be further purified by recrystallization to yield pure 7-methyl-8-nitroquinoline.[6]

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of a methyl-nitroquinoline derivative, based on the described experimental approach.

Synthetic_Workflow cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Nitration m_toluidine m-Toluidine reaction1 Reaction & Heating m_toluidine->reaction1 reagents1 Glycerol, Oxidizing Agent, H₂SO₄ reagents1->reaction1 purification1 Purification (Distillation) reaction1->purification1 Crude Product methylquinoline_mix 7- & 5-Methylquinoline Mixture purification1->methylquinoline_mix reaction2 Nitration Reaction methylquinoline_mix->reaction2 Input for Nitration reagents2 Fuming HNO₃, Conc. H₂SO₄ reagents2->reaction2 precipitation Precipitation (Ice) reaction2->precipitation Reaction Mixture filtration_washing Filtration & Washing precipitation->filtration_washing Crude Product final_product 7-Methyl-8-nitroquinoline filtration_washing->final_product

Synthetic pathway for a methyl-nitroquinoline derivative.

Biological Activity and Signaling Pathways

While specific experimental data on the biological activity and signaling pathway involvement of this compound are limited, the broader class of nitroquinolines has been investigated for various therapeutic properties. Notably, some nitroquinoline derivatives have shown potential as anticancer agents. The proposed mechanism of action for some of these compounds involves the induction of oxidative stress and the inhibition of critical cellular enzymes.

Due to the lack of specific information for this compound, a generalized logical workflow for investigating its potential biological activity is presented below. This workflow outlines the typical experimental steps a researcher might take.

Biological_Investigation_Workflow compound This compound in_vitro_studies In Vitro Studies compound->in_vitro_studies cell_based_assays Cell-Based Assays (e.g., Cytotoxicity) in_vitro_studies->cell_based_assays enzyme_inhibition Enzyme Inhibition Assays in_vitro_studies->enzyme_inhibition mechanism_of_action Mechanism of Action Studies cell_based_assays->mechanism_of_action enzyme_inhibition->mechanism_of_action signaling_pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) mechanism_of_action->signaling_pathway_analysis target_identification Target Identification mechanism_of_action->target_identification in_vivo_studies In Vivo Studies (Animal Models) signaling_pathway_analysis->in_vivo_studies target_identification->in_vivo_studies preclinical_development Preclinical Development in_vivo_studies->preclinical_development

Logical workflow for biological activity investigation.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-methyl-5-nitroquinoline, a key heterocyclic building block. The document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound, presenting all quantitative data in structured tables and visualizing workflows using Graphviz diagrams. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The strategic functionalization of the quinoline ring system is a cornerstone of drug development. The introduction of a nitro group, as in this compound, serves two primary purposes: it acts as a precursor for the synthesis of the corresponding aminoquinoline, a common pharmacophore, and it can activate adjacent positions for further chemical modifications.[1] This guide outlines a reliable method for the synthesis of this compound and details its analytical characterization.

Synthesis of this compound

The synthesis of this compound is a two-step process, commencing with the synthesis of the 6-methylquinoline precursor via the Skraup reaction, followed by its regioselective nitration.

Step 1: Synthesis of 6-Methylquinoline (Precursor)

The Skraup synthesis is a classic and effective method for the preparation of quinolines.[2][3] It involves the reaction of an aniline (in this case, p-toluidine) with glycerol, sulfuric acid, and an oxidizing agent (such as the in-situ generated acrolein from the dehydration of glycerol).

Reaction Scheme:

p-Toluidine + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Methylquinoline

A detailed experimental protocol for the Skraup synthesis of 6-methoxy-8-nitroquinoline from 3-nitro-4-aminoanisole provides a well-documented analogous procedure that can be adapted for this synthesis.[4]

Step 2: Nitration of 6-Methylquinoline

The nitration of 6-methylquinoline is an electrophilic aromatic substitution reaction. The reaction is typically carried out using a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the regioselectivity and prevent over-nitration. The electron-donating methyl group at the 6-position directs the incoming nitro group primarily to the 5-position.

Experimental Protocol:

The following protocol is adapted from the well-established procedure for the nitration of the structurally similar 6-bromoquinoline.[1]

Materials and Equipment:

  • Reagents: 6-Methylquinoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Dichloromethane (CH₂Cl₂), 10% aqueous Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄), Ice.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-salt bath, dropping funnel, separatory funnel, rotary evaporator, standard laboratory glassware.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylquinoline in concentrated sulfuric acid.

  • Cool the solution to -5 to 0 °C using an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a 10% aqueous sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram:

G Synthesis Workflow of this compound cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration p_toluidine p-Toluidine skraup_reaction Skraup Reaction (H₂SO₄, Oxidizing Agent) p_toluidine->skraup_reaction glycerol Glycerol glycerol->skraup_reaction methylquinoline 6-Methylquinoline skraup_reaction->methylquinoline nitration_reaction Nitration (HNO₃, H₂SO₄, 0°C) methylquinoline->nitration_reaction workup Workup (Ice, NaHCO₃, CH₂Cl₂ extraction) nitration_reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification final_product This compound purification->final_product

Caption: A diagram illustrating the two-step synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key physical and spectroscopic data for the compound.

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₂[5]
Molecular Weight 188.18 g/mol [5]
Appearance Solid
Melting Point 116-120 °C
CAS Number 23141-61-9[5]

Table 2: Spectroscopic Characterization Data

TechniqueDataReference
¹H NMR Data not explicitly found in the searched literature. Expected signals would include aromatic protons and a singlet for the methyl group. PubChem indicates the availability of a spectrum.[5]
¹³C NMR Data not explicitly found in the searched literature. Expected signals would include carbons of the quinoline core and the methyl group.
Mass Spectrometry (MS) m/z peaks at 188 (M+), 142, 143.[5]
Infrared (IR) Spectra available (KBr wafer, ATR-IR). Characteristic peaks expected for C-H stretching of the aromatic ring and methyl group, C=C and C=N stretching of the quinoline core, and strong asymmetric and symmetric stretching of the N-O bonds of the nitro group.

Characterization Workflow Diagram:

G Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization start Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir mp Melting Point Determination start->mp data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis mp->data_analysis final Pure, Characterized This compound data_analysis->final

Caption: A workflow diagram for the characterization of this compound.

Applications in Drug Development

Nitroquinolines, such as this compound, are valuable intermediates in drug discovery and development.[6] The nitro group can be readily reduced to an amino group, a key functional group in many biologically active molecules. This transformation opens up a wide range of possibilities for further derivatization to generate libraries of compounds for screening.

Potential Drug Development Workflow:

The following diagram illustrates a representative workflow where this compound can be utilized as a starting material for the synthesis of novel pharmacologically active agents.

G Drug Development Workflow start This compound reduction Reduction of Nitro Group start->reduction aminoquinoline 6-Methyl-5-aminoquinoline reduction->aminoquinoline derivatization Further Derivatization (e.g., Amide Coupling, Alkylation) aminoquinoline->derivatization compound_library Library of Novel Quinoline Derivatives derivatization->compound_library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) compound_library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A potential workflow for drug development using this compound.

Conclusion

References

Spectroscopic Analysis of 6-Methyl-5-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methyl-5-nitroquinoline (C₁₀H₈N₂O₂), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Compound Information

IUPAC Name: this compound[1]

Chemical Structure:

Molecular Formula: C₁₀H₈N₂O₂[1][2][3][4][5]

Molecular Weight: 188.18 g/mol [1][4][5]

CAS Number: 23141-61-9[2][3][5]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. While specific chemical shifts and coupling constants for this compound are not detailed in the readily available literature, typical spectral regions for related quinoline derivatives can be inferred.

Proton Expected Chemical Shift (ppm) Multiplicity Notes
-CH₃2.0 - 3.0SingletThe methyl group protons are expected to appear as a singlet in the upfield region.
Aromatic-H7.0 - 9.0Multiplets, DoubletsThe protons on the quinoline ring system will appear in the downfield aromatic region with complex splitting patterns due to spin-spin coupling.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the following key absorption bands.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1510 - 1560
Nitro (NO₂)Symmetric Stretch1340 - 1385
Aromatic C=CStretch1450 - 1600
Aromatic C-HStretch3000 - 3100
C-NStretch1000 - 1350
Methyl C-HStretch2850 - 2960
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Technique Parameter Value
GC-MSMolecular Ion (M⁺)m/z 188
Top Peakm/z 142[1]

Predicted Collision Cross Section (CCS) Data: [6]

Adduct m/z Predicted CCS (Ų)
[M+H]⁺189.06586135.6
[M+Na]⁺211.04780144.5
[M-H]⁻187.05130139.5

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20, is utilized.[1]

Sample Preparation:

  • A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

Data Acquisition:

  • ¹H NMR spectra are acquired at a specific frequency (e.g., 300 or 500 MHz).

  • Standard pulse sequences are used to obtain the spectrum.

  • Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is employed.[1]

Sample Preparation (KBr Pellet Method): [1]

  • Approximately 1-2 mg of this compound is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR): [1]

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

  • The sample is placed in the beam path, and the sample spectrum is recorded.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is used for analysis.

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).

Data Acquisition:

  • The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.

  • The separated components elute from the GC column and enter the mass spectrometer.

  • In the MS, the molecules are ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio.

  • A mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR/ATR) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Solubility Profile of 6-Methyl-5-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the solubility of 6-methyl-5-nitroquinoline in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.

Core Topic: Solubility of this compound

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[1] Its structure, featuring both a quinoline ring system and a nitro group, influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development.

Predicted Aqueous Solubility

The table below summarizes the predicted aqueous solubility of this compound.

ParameterValueUnit
Predicted logSw-2.3889-
Predicted Molar Solubility4.08 x 10⁻³mol/L
Predicted Solubility0.77mg/mL

This data is based on computational predictions and should be confirmed by experimental validation.

Based on the general principles of solubility ("like dissolves like"), 5-nitroquinoline, a related compound, is noted to be primarily soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[3] It can be inferred that this compound would exhibit similar behavior, likely showing greater solubility in polar organic solvents than in water.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in various laboratory solvents, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a solid organic compound.

Materials and Equipment
  • This compound (solid)

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide, hexane)

  • Small test tubes or vials

  • Vortex mixer or shaker

  • Analytical balance

  • Spatula

  • Graduated cylinders or pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Qualitative Solubility Determination

This initial screening provides a general classification of the compound's solubility.[4][5]

  • Sample Preparation : Weigh approximately 25 mg of this compound into a small test tube.[4]

  • Solvent Addition : Add 0.75 mL of the selected solvent to the test tube in small portions.[4]

  • Mixing : After each addition, shake the test tube vigorously for at least 60 seconds.[4] Visual inspection for dissolution should be made.

  • Observation : If the compound completely dissolves, it is considered soluble in that solvent at the tested concentration. If it remains undissolved, it is classified as insoluble.

  • Acid/Base Solubility : If the compound is insoluble in water, its solubility should be tested in 5% aqueous solutions of sodium hydroxide (NaOH) and hydrochloric acid (HCl) to identify acidic or basic properties.[6][7]

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the saturation solubility of the compound in a specific solvent.

  • Sample Preparation : Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration : Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Quantification : The concentration of this compound in the clear, filtered solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve for this compound is used for accurate quantification.

  • Calculation : The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the qualitative determination of the solubility of an organic compound like this compound.

Solubility_Workflow start Start: Test Compound (this compound) test_water Test Solubility in Water start->test_water water_soluble Soluble test_water->water_soluble Dissolves water_insoluble Insoluble test_water->water_insoluble Does not dissolve test_hcl Test Solubility in 5% HCl water_insoluble->test_hcl hcl_soluble Soluble (Basic Compound) test_hcl->hcl_soluble Dissolves hcl_insoluble Insoluble test_hcl->hcl_insoluble Does not dissolve test_naoh Test Solubility in 5% NaOH hcl_insoluble->test_naoh naoh_soluble Soluble (Acidic Compound) test_naoh->naoh_soluble Dissolves naoh_insoluble Insoluble (Neutral Compound) test_naoh->naoh_insoluble Does not dissolve

Caption: Workflow for qualitative solubility testing of an organic compound.

References

An In-depth Technical Guide to 6-Methyl-5-nitroquinoline: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 6-Methyl-5-nitroquinoline. It includes detailed experimental protocols for its synthesis, a summary of its quantitative data, and a discussion of its potential, though currently underexplored, biological significance based on related compounds.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1912 publication in the Journal of the American Chemical Society by Marston Taylor Bogert and Arthur H. Kropff.[1] Their work was part of a broader investigation into quinazolines and acridines derived from anthranilic acids. The synthesis of this compound was a crucial step in the chemical transformations they were exploring.

The synthesis of quinoline derivatives was, and remains, a significant area of organic chemistry. The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, provided a foundational method for creating the quinoline core structure from anilines and glycerol. Subsequent functionalization, such as nitration, allowed for the exploration of a wide range of substituted quinolines with diverse chemical and potentially biological properties. The work of Bogert and Kropff falls within this historical context of expanding the chemical space of quinoline derivatives.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₈N₂O₂[2]
Molecular Weight 188.18 g/mol [2]
CAS Number 23141-61-9[2]
Melting Point 116-120 °C
Appearance Solid
InChI 1S/C10H8N2O2/c1-7-4-5-9-8(3-2-6-11-9)10(7)12(13)14/h2-6H,1H3[2]
InChI Key CENBTULRDDPOGR-UHFFFAOYSA-N[2]
SMILES Cc1ccc2ncccc2c1--INVALID-LINK--=O

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: the Skraup synthesis of 6-methylquinoline followed by its nitration.

Step 1: Synthesis of 6-Methylquinoline via Skraup Synthesis

This reaction involves the cyclization of p-toluidine with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

Experimental Protocol:

  • Materials:

    • p-Toluidine

    • Glycerol

    • Nitrobenzene (or arsenic pentoxide as a milder oxidizing agent)

    • Concentrated Sulfuric Acid

    • Ferrous sulfate (to moderate the reaction)

    • Sodium hydroxide solution (for workup)

    • Organic solvent (e.g., diethyl ether or dichloromethane for extraction)

  • Procedure:

    • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.

    • Add ferrous sulfate to the mixture to control the exothermic reaction.

    • Slowly add p-toluidine to the stirred mixture.

    • Add the oxidizing agent (nitrobenzene) to the flask.

    • Heat the mixture gently under reflux. The reaction is vigorous and requires careful monitoring.

    • After the reaction is complete (typically after several hours), cool the mixture and cautiously pour it into a large volume of water.

    • Neutralize the acidic solution with a sodium hydroxide solution until the 6-methylquinoline precipitates as an oil.

    • Extract the crude 6-methylquinoline with an organic solvent.

    • Wash the organic extract with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation.

Logical Workflow for Skraup Synthesis:

Skraup_Synthesis p_toluidine p-Toluidine reaction_mixture Reaction Mixture p_toluidine->reaction_mixture glycerol Glycerol glycerol->reaction_mixture h2so4 H₂SO₄ (conc.) h2so4->reaction_mixture oxidant Oxidizing Agent (e.g., Nitrobenzene) oxidant->reaction_mixture heating Heating (Reflux) reaction_mixture->heating workup Workup (Neutralization & Extraction) heating->workup purification Purification (Distillation) workup->purification product 6-Methylquinoline purification->product

Skraup synthesis of 6-methylquinoline.
Step 2: Nitration of 6-Methylquinoline

The synthesized 6-methylquinoline is then nitrated to introduce a nitro group at the 5-position of the quinoline ring.

Experimental Protocol:

  • Materials:

    • 6-Methylquinoline

    • Concentrated Sulfuric Acid

    • Fuming Nitric Acid

    • Ice

  • Procedure:

    • In a flask, dissolve 6-methylquinoline in cold, concentrated sulfuric acid.

    • Cool the mixture in an ice-salt bath to maintain a low temperature (around 0-5 °C).

    • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred 6-methylquinoline solution, ensuring the temperature does not rise significantly.

    • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.

    • Carefully pour the reaction mixture onto crushed ice.

    • The solid this compound will precipitate.

    • Collect the precipitate by filtration, wash it thoroughly with cold water until the washings are neutral, and dry the product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Logical Workflow for Nitration:

Nitration_Workflow start 6-Methylquinoline dissolve Dissolve in conc. H₂SO₄ start->dissolve cool Cool to 0-5 °C dissolve->cool nitrating_mixture Add Fuming HNO₃/ H₂SO₄ (dropwise) cool->nitrating_mixture react Stir at low temp. nitrating_mixture->react precipitate Pour onto ice react->precipitate isolate Filter, Wash, Dry precipitate->isolate product This compound isolate->product

Nitration of 6-methylquinoline.

Biological Activity and Potential Applications

As of late 2025, there is a notable lack of specific studies on the biological activity and signaling pathways of this compound. However, the broader class of nitroquinoline derivatives has been the subject of extensive research, particularly in the areas of antimicrobial and anticancer activities.[1][3]

Hypothesized Biological Activity

Based on the known activities of structurally related compounds, such as nitroxoline (8-hydroxy-5-nitroquinoline), it can be hypothesized that this compound may exhibit cytotoxic effects against various cancer cell lines and possess antimicrobial properties.[3] The nitro group is a key pharmacophore in many bioactive molecules, often contributing to their mechanism of action through bioreduction to reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules.

Potential Mechanisms of Action (Hypothetical)

The potential anticancer and antimicrobial activities of this compound could be mediated through several signaling pathways. It is important to emphasize that the following diagram represents a hypothesized mechanism of action based on the activities of other nitroaromatic compounds and has not been experimentally validated for this compound.

Hypothesized Signaling Pathway for Cytotoxicity:

Hypothetical_Signaling_Pathway compound This compound cell_entry Cellular Uptake compound->cell_entry bioreduction Bioreduction of Nitro Group cell_entry->bioreduction ros Reactive Oxygen Species (ROS) Generation bioreduction->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage protein_damage Protein Damage oxidative_stress->protein_damage apoptosis_pathway Apoptosis Pathway Activation dna_damage->apoptosis_pathway protein_damage->apoptosis_pathway cell_death Cell Death apoptosis_pathway->cell_death

Hypothesized cytotoxic mechanism of action.

Conclusion

This compound is a quinoline derivative with a well-documented synthesis dating back to the early 20th century. While its physicochemical properties are well-characterized, its biological activities remain largely unexplored. Based on the known properties of related nitroquinoline compounds, this compound presents itself as a candidate for investigation in the fields of oncology and infectious diseases. Further research is warranted to elucidate its specific biological targets and mechanisms of action, which could pave the way for its development as a therapeutic agent.

References

6-Methyl-5-nitroquinoline: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-nitroquinoline, a heterocyclic aromatic compound, presents a scaffold with significant potential for exploration in medicinal chemistry and drug discovery. While direct and extensive research on this specific isomer is limited, its structural motifs—a quinoline core, a methyl group, and a nitro group—are well-represented in a multitude of biologically active molecules. This technical guide consolidates the available physicochemical data for this compound and extrapolates its potential research applications based on the established activities of structurally related nitroquinoline derivatives. This document provides a detailed overview of its chemical properties, plausible synthetic routes, and hypothesized biological activities, supported by detailed experimental protocols for its investigation. The aim is to furnish researchers with a foundational resource to stimulate and guide future research into this promising, yet underexplored, molecule.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[1] Its chemical structure features a quinoline ring system substituted with a methyl group at position 6 and a nitro group at position 5. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
CAS Number 23141-61-9[1]
Appearance Solid
Melting Point 116-120 °C
SMILES CC1=C(C2=C(C=C1)N=CC=C2)--INVALID-LINK--[O-][1]
InChI InChI=1S/C10H8N2O2/c1-7-4-5-9-8(3-2-6-11-9)10(7)12(13)14/h2-6H,1H3[1]

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

Step 1: Synthesis of 6-Methylquinoline via Skraup Reaction

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][6] In this case, p-toluidine would serve as the aromatic amine.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add p-toluidine (1 equivalent).

  • Reagent Addition: To the stirred p-toluidine, cautiously add glycerol (3 equivalents) and a mild oxidizing agent such as arsenic pentoxide or nitrobenzene.

  • Acid Addition: Slowly add concentrated sulfuric acid (2.5 equivalents) through the dropping funnel. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.[5]

  • Reaction: After the addition of sulfuric acid is complete, heat the mixture to 140-150°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. Neutralize the solution with a base (e.g., sodium hydroxide) until it is alkaline.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or chloroform). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 6-methylquinoline can be purified by vacuum distillation.

Step 2: Nitration of 6-Methylquinoline

The synthesized 6-methylquinoline can then be nitrated to introduce the nitro group at the 5-position.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 6-methylquinoline (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., 0-5°C) using an ice bath.

  • Nitrating Agent Addition: Slowly add a nitrating mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid (1 equivalent) dropwise to the solution, while maintaining the low temperature and stirring vigorously.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation and Purification: The precipitate, this compound, can be collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis_Workflow cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Nitration p_toluidine p-Toluidine skraup_reaction Skraup Reaction p_toluidine->skraup_reaction glycerol Glycerol glycerol->skraup_reaction h2so4_ox H₂SO₄ / Oxidizing Agent h2so4_ox->skraup_reaction methylquinoline 6-Methylquinoline skraup_reaction->methylquinoline nitration_reaction Nitration methylquinoline->nitration_reaction nitrating_mixture HNO₃ / H₂SO₄ nitrating_mixture->nitration_reaction final_product This compound nitration_reaction->final_product

Caption: Proposed two-step synthesis of this compound.

Potential Research Applications

Based on the biological activities of structurally similar nitroquinoline compounds, this compound is a candidate for investigation in several therapeutic areas, primarily in oncology and infectious diseases.

Anticancer Activity

Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8] The nitro group is a key pharmacophore that can be bioreduced in hypoxic tumor environments to form reactive nitrogen species, leading to cellular damage and apoptosis.

Hypothesized Mechanism of Action:

  • Induction of Oxidative Stress: The nitro group can undergo enzymatic reduction to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.[8]

  • DNA Damage: The reactive intermediates formed from the reduction of the nitro group can interact with and damage DNA, inhibiting replication and transcription.

  • Enzyme Inhibition: Nitroquinolines have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[9]

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[9][10]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

The quinoline scaffold is the backbone of many successful antimicrobial agents, including the fluoroquinolone antibiotics.[7] The nitro group can also confer antimicrobial properties, as seen in compounds like nitrofurantoin and metronidazole.[11] Therefore, this compound is a promising candidate for evaluation as an antimicrobial agent against a range of bacterial and fungal pathogens.

Hypothesized Mechanism of Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolones, the quinoline core may interfere with bacterial DNA replication by inhibiting these essential enzymes.

  • Disruption of Electron Transport Chain: The nitro group can be reduced by microbial nitroreductases to generate cytotoxic radicals that disrupt cellular respiration.

  • Inhibition of Biofilm Formation: Some nitroquinolines have been shown to inhibit the formation of bacterial biofilms, which are critical for chronic infections.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).[13][14]

MIC_Determination_Workflow start Start prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum serial_dilution Serial Dilution of this compound prepare_inoculum->serial_dilution inoculate_plate Inoculate 96-well Plate serial_dilution->inoculate_plate incubate Incubate (18-24h) inoculate_plate->incubate observe_growth Observe for Bacterial Growth incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway Considerations

While specific signaling pathways modulated by this compound have not been elucidated, based on the activities of related compounds, several pathways are of interest for future investigation. In cancer, nitroquinoline derivatives have been implicated in the modulation of pathways related to cell cycle control, apoptosis, and DNA damage response. For instance, the p53 signaling pathway, which is a critical regulator of cell fate in response to cellular stress, is a likely target.

p53_Signaling_Pathway cluster_input Cellular Stress cluster_core p53 Activation and Response stress This compound (Potential Inducer) p53 p53 stress->p53 Activates mdm2 MDM2 p53->mdm2 Induces p21 p21 p53->p21 Induces bax Bax p53->bax Induces mdm2->p53 Inhibits cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

Caption: Potential involvement in the p53 signaling pathway.

Conclusion and Future Directions

This compound is a molecule with considerable, yet largely untapped, potential for research and development in the fields of oncology and infectious diseases. While this guide provides a framework for its synthesis and initial biological evaluation, it is crucial to underscore that the biological activities discussed are extrapolated from structurally related compounds. Future research should focus on the specific synthesis and rigorous in vitro and in vivo evaluation of this compound to validate these hypotheses. Elucidating its precise mechanisms of action and identifying its specific molecular targets will be paramount in determining its true therapeutic potential. The information and protocols provided herein are intended to serve as a catalyst for such investigations, paving the way for the potential development of a novel therapeutic agent.

References

6-Methyl-5-nitroquinoline: A Heterocyclic Building Block for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-nitroquinoline is a functionalized heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the fusion of a quinoline core with a methyl and a nitro group, make it a valuable precursor for the synthesis of a diverse array of novel molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, reactivity, and potential applications, with a focus on its role in the development of new therapeutic agents.

Introduction

Heterocyclic compounds are fundamental to the field of drug discovery, with a vast number of approved pharmaceuticals containing at least one heterocyclic ring.[1] The quinoline scaffold, in particular, is a privileged structure found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic introduction of substituents onto the quinoline core allows for the fine-tuning of its pharmacological profile. This compound, with its electron-withdrawing nitro group and electron-donating methyl group, presents a unique platform for chemical exploration and the development of new chemical entities.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₂[3]
Molecular Weight 188.18 g/mol [3][4]
CAS Number 23141-61-9[3][4]
Appearance Solid[4]
Melting Point 116-120 °C[4]
logP 2.4997[5]
Polar Surface Area 41.781 Ų[5]
Hydrogen Bond Acceptors 5[5]

Table 2: Spectroscopic Data of this compound

SpectroscopyDataReference
¹H NMR Spectral data available.[3]
IR Spectral data available.[3]
Mass Spectrometry Predicted m/z values for various adducts available.[6]

Synthesis of this compound

General Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 6-Methylquinoline via Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[7] For the synthesis of 6-methylquinoline, p-toluidine would be the appropriate starting aniline.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add p-toluidine (1 equivalent).

  • Reagents: To the stirred aniline, cautiously add concentrated sulfuric acid. Then, add glycerol (3-4 equivalents) and a suitable oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).

  • Reaction Conditions: The reaction mixture is heated, often to around 140-160°C. The reaction is exothermic and requires careful temperature control.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 6-methylquinoline. The product can be purified by steam distillation followed by extraction with an organic solvent and finally, vacuum distillation or column chromatography.

Step 2: Nitration of 6-Methylquinoline

The nitration of the 6-methylquinoline core introduces the nitro group. The directing effects of the methyl group and the quinoline nitrogen will influence the position of nitration. Electrophilic substitution on the quinoline ring generally occurs on the benzene ring, with the 5- and 8-positions being the most favored.[9] The presence of the activating methyl group at the 6-position is expected to direct the incoming nitro group to the 5-position.

  • Reaction Setup: Dissolve the purified 6-methylquinoline in concentrated sulfuric acid in a flask and cool the solution in an ice-salt bath to 0-5°C.

  • Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction Conditions: Add the nitrating mixture dropwise to the cooled solution of 6-methylquinoline, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specific duration.

  • Work-up and Purification: The reaction mixture is then carefully poured onto crushed ice to precipitate the this compound. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Nitration p_toluidine p-Toluidine glycerol Glycerol, H₂SO₄, Oxidizing Agent p_toluidine->glycerol Mix heat Heating glycerol->heat React workup1 Work-up & Purification heat->workup1 methylquinoline 6-Methylquinoline workup1->methylquinoline nitrating_mixture Conc. HNO₃, Conc. H₂SO₄ methylquinoline->nitrating_mixture React cooling Cooling (0-5°C) nitrating_mixture->cooling workup2 Work-up & Purification cooling->workup2 final_product This compound workup2->final_product

Figure 1: General workflow for the synthesis of this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the interplay of the quinoline ring system, the electron-withdrawing nitro group, and the electron-donating methyl group. This combination of functional groups opens up a wide range of possibilities for further chemical modifications.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, providing access to 5-amino-6-methylquinoline. This transformation is a crucial step in the synthesis of many biologically active compounds.

  • Typical Reagents: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[1]

Reduction_Reaction start This compound reagents Reducing Agent (e.g., SnCl₂/HCl, Fe/AcOH, H₂/Pd-C) start->reagents Reduction product 5-Amino-6-methylquinoline reagents->product

Figure 2: Reduction of the nitro group to an amine.
Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the quinoline ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This allows for the introduction of a variety of nucleophiles.

  • Potential Nucleophiles: Amines, alkoxides, and thiolates can displace a suitable leaving group or, in some cases, a hydrogen atom (in Vicarious Nucleophilic Substitution reactions). For instance, derivatives of 6-bromo-5-nitroquinoline can undergo SNAr reactions with cyclic amines like morpholine and piperazine.[10]

Other Potential Reactions
  • Catalytic Reactions: The quinoline nitrogen can act as a ligand for transition metals, enabling a range of catalytic transformations. Furthermore, the functional groups on the benzene ring can be modified through various cross-coupling reactions.

  • Cycloaddition Reactions: While specific examples involving this compound are not prevalent, the quinoline ring system can, in principle, participate in cycloaddition reactions, either as a diene or a dienophile, under appropriate conditions.[11][12]

Potential Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting material for the synthesis of compounds with potential therapeutic applications.

Anticancer Activity

Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][13] The mechanism of action is often attributed to the induction of oxidative stress and the inhibition of crucial cellular enzymes.[13] For instance, the related compound nitroxoline (8-hydroxy-5-nitroquinoline) has shown potent anticancer activity.[14] It is hypothesized that this compound derivatives could exhibit similar properties.

General Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess the in vitro anticancer activity of a compound is the MTT assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (dissolved in a solvent like DMSO) for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.[13]

MTT_Assay_Workflow start Seed cancer cells in 96-well plate treat Treat with varying concentrations of this compound derivative start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate IC₅₀ value measure->calculate

Figure 3: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity

Quinolone and nitroaromatic compounds are well-established classes of antimicrobial agents.[13] Fluoroquinolones are a major class of antibiotics, and various nitro-aromatic compounds are known for their broad-spectrum antimicrobial effects.[13] Therefore, derivatives of this compound are promising candidates for the development of new antimicrobial drugs. Their activity can be assessed using standard microbiological assays, such as determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Conclusion

This compound is a heterocyclic building block with considerable potential for the synthesis of novel compounds with valuable applications, particularly in the field of medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the versatile reactivity of its functional groups provide a solid foundation for the generation of diverse chemical libraries. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore their therapeutic potential as anticancer and antimicrobial agents. This guide serves as a foundational resource for researchers embarking on the exploration of this promising heterocyclic scaffold.

References

Biological Activity Screening of 6-Methyl-5-nitroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of specific functional groups, such as methyl and nitro moieties, to the quinoline scaffold can significantly modulate their pharmacological profiles. This technical guide provides an in-depth overview of the biological activity screening of 6-Methyl-5-nitroquinoline derivatives. Due to the limited publicly available data for this specific scaffold, this guide synthesizes information from structurally related nitroquinoline derivatives to extrapolate potential biological activities, mechanisms of action, and relevant experimental protocols. The primary focus is on the potential anticancer and antimicrobial properties, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of pertinent signaling pathways and workflows.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The functionalization of this bicyclic heterocycle allows for the fine-tuning of its physicochemical and biological properties. The presence of a nitro group, a strong electron-withdrawing moiety, and a methyl group, an electron-donating group, on the quinoline core of this compound suggests the potential for diverse biological activities. Nitroquinoline derivatives have been reported to exhibit significant anticancer and antimicrobial effects.[1][2] This guide aims to provide a comprehensive resource for researchers interested in the biological evaluation of this compound and its derivatives.

Potential Biological Activities and Quantitative Data

Anticancer Activity

Nitroquinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS).[1][3] The following table summarizes the cytotoxic activity (IC50 values) of representative nitroquinoline derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Representative Nitroquinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-Methyl-8-nitro-quinolineCaco-2 (Colon Carcinoma)1.87[4]
8-Hydroxy-5-nitroquinoline (Nitroxoline)Raji (Burkitt's Lymphoma)~5-10 fold lower than other 8-hydroxyquinoline congeners[1]
2-Styryl-8-nitroquinoline (S3B)HeLa (Cervical Cancer)2.897[4]
Unspecified 8-nitroquinoline analogHeLa (Cervical Cancer)2.897 - 10.37[4]

Note: The data presented is for structurally related analogs of this compound.

Antimicrobial Activity

The antimicrobial properties of nitroquinoline derivatives are well-documented, with nitroxoline (5-nitro-8-hydroxyquinoline) being a notable example used in the treatment of urinary tract infections.[2][5] The mechanism of antimicrobial action is believed to involve the chelation of metal ions essential for bacterial enzyme function and disruption of the bacterial outer membrane.[2][6]

Table 2: Antimicrobial Activity of Representative Nitroquinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Nitroxoline (5-nitro-8-hydroxyquinoline)Escherichia coli~2–4[6]
Nitroxoline (5-nitro-8-hydroxyquinoline)Acinetobacter baumannii~2–4[6]
Clioquinol (related 8-hydroxyquinoline)Fusarium species0.5 - 2[5]
Clioquinol (related 8-hydroxyquinoline)Aspergillus fumigatus6[5]

Note: The data presented is for structurally related analogs of this compound. MIC (Minimum Inhibitory Concentration).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of biological activity. The following sections outline the methodologies for key in vitro assays.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the biological screening of this compound derivatives.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis compound_prep Compound Dilution (this compound derivatives) treatment Compound Treatment (48-72h incubation) compound_prep->treatment cell_culture Cancer Cell Culture (e.g., HeLa, Caco-2) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding cell_seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance viability_calc Calculate % Cell Viability absorbance->viability_calc ic50_calc Determine IC50 Value viability_calc->ic50_calc

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis compound_prep Compound Serial Dilution plate_setup Plate Setup (96-well plate) compound_prep->plate_setup inoculum_prep Microbial Inoculum Preparation inoculation Inoculation of Wells inoculum_prep->inoculation plate_setup->inoculation incubation Incubation (18-24h) inoculation->incubation mic_determination Visual Inspection for Growth (Determine MIC) incubation->mic_determination

Caption: General workflow for antimicrobial susceptibility testing via broth microdilution.

Postulated Signaling Pathways

Quinoline derivatives have been shown to modulate several key signaling pathways implicated in cancer progression.[7][8][9][10] The following diagrams illustrate potential signaling pathways that could be affected by this compound derivatives.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor This compound Derivative (postulated) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

NFkB_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription initiates Inhibitor This compound Derivative (postulated) Inhibitor->IKK inhibits Inhibitor->NFkB inhibits translocation

Caption: Postulated inhibition of the NF-κB signaling pathway.

Conclusion

While direct experimental data for this compound is sparse, the available literature on structurally related nitroquinoline derivatives strongly suggests its potential as a biologically active compound, particularly in the areas of anticancer and antimicrobial research. This technical guide provides a foundational framework for initiating the biological activity screening of this compound and its derivatives. The provided experimental protocols and visualized workflows offer practical guidance for researchers, while the postulated signaling pathways highlight potential mechanisms of action that warrant further investigation. Future studies should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish a definitive structure-activity relationship and elucidate their precise molecular targets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 6-methyl-5-nitroquinoline, a valuable building block in organic synthesis and medicinal chemistry. The protocol is presented in a two-step sequence, commencing with the synthesis of the precursor 6-methylquinoline via the Skraup reaction, followed by its regioselective nitration.

Introduction

This compound is a substituted quinoline derivative of interest in the development of novel therapeutic agents and functional materials. The quinoline scaffold is a key component in a wide range of biologically active compounds. The introduction of a nitro group and a methyl group at specific positions on the quinoline ring system allows for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules. This document outlines a reliable and reproducible protocol for the laboratory-scale synthesis of this compound.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Skraup Synthesis of 6-Methylquinoline

    • p-Toluidine is reacted with glycerol in the presence of an oxidizing agent (such as nitrobenzene or arsenic pentoxide) and a dehydrating agent (concentrated sulfuric acid) to yield 6-methylquinoline.

  • Step 2: Nitration of 6-Methylquinoline

    • 6-Methylquinoline is subsequently nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position, yielding the final product, this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
p-ToluidineC₇H₉N107.15Light yellow to reddish-brown solid43-45200
6-MethylquinolineC₁₀H₉N143.19Clear pale yellow liquid or oil-8258-260
This compoundC₁₀H₈N₂O₂188.18Solid116-120Not available

Table 2: Reagent Quantities and Reaction Conditions for Step 1 (Skraup Synthesis)

ReagentMolar Mass ( g/mol )QuantityMolesRole
p-Toluidine107.1510.7 g0.1Reactant
Glycerol92.0927.6 g0.3Reactant
Nitrobenzene123.1112.3 g0.1Oxidizing Agent
Sulfuric Acid (conc.)98.0830 mL-Catalyst/Dehydrating Agent
Reaction Temperature -140-150 °C--
Reaction Time -4-5 hours--
Expected Yield -60-70%--

Table 3: Reagent Quantities and Reaction Conditions for Step 2 (Nitration)

ReagentMolar Mass ( g/mol )QuantityMolesRole
6-Methylquinoline143.1914.3 g0.1Reactant
Sulfuric Acid (conc.)98.0840 mL-Solvent/Catalyst
Nitric Acid (conc.)63.017.0 mL~0.11Nitrating Agent
Reaction Temperature -0-10 °C--
Reaction Time -1-2 hours--
Expected Yield -70-80%--

Experimental Protocols

Step 1: Synthesis of 6-Methylquinoline (Skraup Synthesis)

Materials:

  • p-Toluidine

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH) solution (10%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (500 mL) equipped with a reflux condenser and a mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask, carefully add 30 mL of concentrated sulfuric acid.

  • To the stirred sulfuric acid, slowly add 10.7 g (0.1 mol) of p-toluidine. The mixture will generate heat.

  • Once the p-toluidine has dissolved, add 12.3 g (0.1 mol) of nitrobenzene.

  • Slowly and carefully add 27.6 g (0.3 mol) of glycerol to the mixture with continuous stirring.

  • Equip the flask with a reflux condenser and heat the mixture in a heating mantle to 140-150 °C. The reaction is exothermic and may require initial cooling to control the rate.

  • Maintain the temperature and continue stirring for 4-5 hours. The reaction mixture will become dark and viscous.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-water.

  • Neutralize the acidic solution by slowly adding a 10% sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic neutralization.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain crude 6-methylquinoline.

  • The crude product can be purified by vacuum distillation to yield a clear pale yellow oil.

Step 2: Synthesis of this compound (Nitration)

Materials:

  • 6-Methylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, cool 40 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 14.3 g (0.1 mol) of 6-methylquinoline to the cold sulfuric acid with continuous stirring. Keep the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 7.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise from a dropping funnel to the solution of 6-methylquinoline in sulfuric acid. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • A precipitate of this compound will form.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • The crude product can be recrystallized from ethanol to obtain pure this compound as a solid.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Skraup Synthesis of 6-Methylquinoline cluster_step2 Step 2: Nitration of 6-Methylquinoline p_toluidine p-Toluidine reaction1 Reaction (140-150°C, 4-5h) p_toluidine->reaction1 glycerol Glycerol glycerol->reaction1 reagents1 H₂SO₄ (conc.) Nitrobenzene reagents1->reaction1 workup1 Workup (Neutralization, Extraction) reaction1->workup1 methylquinoline 6-Methylquinoline workup1->methylquinoline reaction2 Nitration (0-10°C, 1-2h) methylquinoline->reaction2 Precursor reagents2 HNO₃ (conc.) H₂SO₄ (conc.) reagents2->reaction2 workup2 Workup (Precipitation, Filtration) reaction2->workup2 final_product This compound workup2->final_product

Application Notes and Protocols: Synthesis of Fused Indoles Using 6-Methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic methodology for the preparation of a fused indolo[3,2-c]quinoline scaffold utilizing 6-methyl-5-nitroquinoline as the starting material. While direct literature precedent for this specific transformation is not extensively documented, the protocol is based on the well-established principles of reductive cyclization of ortho-substituted nitroarenes. This approach offers a potential route to novel heterocyclic compounds of interest in medicinal chemistry and drug discovery. The following sections provide a hypothetical reaction scheme, a detailed experimental protocol, and a proposed reaction mechanism.

Introduction

Fused indole ring systems, particularly indoloquinolines, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these complex heterocyclic structures is an active area of research. One potential, yet underexplored, strategy involves the intramolecular cyclization of suitably substituted quinolines. This compound possesses the requisite ortho-arrangement of a nitro group and a methyl group, making it a viable candidate for reductive cyclization to form a fused indole ring. This process, often mediated by phosphite reagents (e.g., in the Cadogan-Sundberg reaction), involves the in-situ reduction of the nitro group to a reactive nitrene or nitroso intermediate, which then cyclizes onto the adjacent methyl group to construct the pyrrole ring of the indole system.

Proposed Synthetic Route

A plausible synthetic route for the conversion of this compound to the corresponding fused indole, 4-methyl-1H-indolo[3,2-c]quinoline, is through a reductive cyclization reaction. A common and effective method for this type of transformation is the Cadogan-Sundberg reaction, which typically employs a trialkyl phosphite as the reducing and cyclizing agent.

Reaction Scheme:

Experimental Protocol

Synthesis of 4-Methyl-1H-indolo[3,2-c]quinoline via Reductive Cyclization

Materials:

  • This compound

  • Triethyl phosphite (P(OEt)₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 mmol, 188.18 mg).

  • Add anhydrous DMF (10 mL) to dissolve the starting material.

  • Slowly add triethyl phosphite (5.0 mmol, 0.86 mL) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 150-160 °C and maintain it at this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-methyl-1H-indolo[3,2-c]quinoline.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the proposed synthesis, based on typical yields and conditions for similar reductive cyclization reactions.

ParameterValue
Starting MaterialThis compound
Product4-Methyl-1H-indolo[3,2-c]quinoline
ReagentTriethyl phosphite
SolventAnhydrous DMF
Reaction Temperature (°C)150 - 160
Reaction Time (h)12 - 24
Hypothetical Yield (%)65 - 75
Molar Mass ( g/mol )188.18 (Starting Material)
206.25 (Product)

Proposed Reaction Mechanism and Workflow

The following diagrams illustrate the proposed reaction mechanism for the reductive cyclization and the experimental workflow.

G cluster_mechanism Proposed Reaction Mechanism A This compound B Nitrene Intermediate A->B - PO(OEt)₃ C Cyclization B->C Intramolecular C-H Insertion D Tautomerization C->D Proton Transfer E 4-Methyl-1H-indolo[3,2-c]quinoline D->E Aromatization Reagent P(OEt)₃

Caption: Proposed mechanism for the synthesis of 4-Methyl-1H-indolo[3,2-c]quinoline.

G cluster_workflow Experimental Workflow Start Dissolve this compound in DMF AddReagent Add Triethyl phosphite Start->AddReagent Heat Heat to 150-160 °C AddReagent->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End Isolate Pure Product Purify->End

Caption: A simplified experimental workflow for the synthesis.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Triethyl phosphite is flammable and has a strong, unpleasant odor. Handle with care.

  • High temperatures are required; appropriate precautions should be taken to avoid burns.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The proposed application of this compound in the synthesis of a fused indoloquinoline via a Cadogan-Sundberg type reductive cyclization presents a promising avenue for the generation of novel heterocyclic scaffolds. While this specific transformation requires experimental validation, the underlying chemical principles are well-supported in the literature for analogous substrates. This protocol provides a detailed starting point for researchers interested in exploring this synthetic route. Further optimization of reaction conditions, such as solvent, temperature, and the choice of phosphite reagent, may be necessary to achieve optimal yields.

Application Notes and Protocols for the Derivatization of 6-Methyl-5-nitroquinoline for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer and antimicrobial properties. The strategic derivatization of the quinoline scaffold allows for the fine-tuning of its pharmacological profile. This document provides detailed application notes and protocols focusing on the derivatization of 6-methyl-5-nitroquinoline, a key intermediate for the synthesis of novel bioactive molecules.

The primary derivatization strategy discussed herein is the reduction of the nitro group at the 5-position to an amino group, yielding 6-methyl-5-aminoquinoline. This amino group serves as a versatile handle for further functionalization, enabling the creation of a library of derivatives for biological screening. These derivatives are hypothesized to exhibit cytotoxic effects against cancer cell lines and inhibitory activity against various microbial strains.

Derivatization of this compound

A key and versatile derivatization of this compound is the reduction of the nitro group to form 6-methyl-5-aminoquinoline. This transformation is crucial as the resulting primary amine is a key functional group for a wide array of subsequent chemical modifications, including but not limited to, amide bond formation, sulfonamide synthesis, and Schiff base condensation.

Experimental Protocol: Synthesis of 6-Methyl-5-aminoquinoline

This protocol details the reduction of this compound to 6-methyl-5-aminoquinoline using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add a solution of tin(II) chloride dihydrate (approximately 5 equivalents) in concentrated hydrochloric acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-methyl-5-aminoquinoline.

Biological Assays for this compound Derivatives

The synthesized derivatives of this compound can be screened for various biological activities. Below are detailed protocols for assessing their cytotoxic and antimicrobial properties.

Anticancer Activity

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivatives dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Preparation of Test Compounds: Prepare serial two-fold dilutions of the this compound derivatives in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Data Presentation

While specific quantitative data for the biological activities of this compound derivatives are not extensively available in the public domain, the following tables present representative data for structurally analogous quinoline derivatives to provide a benchmark for expected activities.

Table 1: Representative Cytotoxicity of Analogous Aminoquinoline Derivatives against Various Cancer Cell Lines

Derivative ClassCell LineIC₅₀ (µM)Reference Compound Example
6-AminoquinolonesVarious Gram-positive bacteria-6-amino-8-methylquinolone derivative
6-AminoquinolonesVarious Gram-negative bacteria-6-amino-8-methylquinolone derivative
8-Aminoquinoline GlycoconjugatesHCT 116 (Colon Cancer)116.4 ± 5.9(2S)-1-((8-aminoquinolin-7-yl)methyl)pyrrolidin-1-ium-2-carboxylate glycoconjugate
8-Aminoquinoline GlycoconjugatesMCF-7 (Breast Cancer)78.1 ± 9.3(2S)-1-((8-aminoquinolin-7-yl)methyl)pyrrolidin-1-ium-2-carboxylate glycoconjugate

Note: The IC₅₀ values are presented as mean ± standard deviation. The data for 6-aminoquinolones is qualitative, indicating good activity.

Table 2: Representative Antimicrobial Activity (MIC) of Analogous Aminoquinoline Derivatives

Derivative ClassBacterial StrainMIC (µg/mL)Reference Compound Example
6-AminoquinolonesGram-positive bacteria (mean)0.66-0.76Derivative 38g[1]
6-AminoquinolonesGram-negative bacteria (mean)0.45Derivative 18g[1]
6-Amino-8-methylquinolonesStaphylococcus aureusSuperior to Ciprofloxacin1,2,3,4-tetrahydroisoquinolinyl derivative 19v[2][3]

Note: MIC values represent the geometric mean for a panel of bacteria. "Superior to Ciprofloxacin" indicates a lower MIC value.

Proposed Mechanism of Action and Signaling Pathway

Quinoline derivatives, particularly those with nitro and amino substitutions, have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the Forkhead box M1 (FoxM1) signaling pathway, which is often overexpressed in cancer.

Workflow for Derivatization and Biological Evaluation

G A This compound B Reduction (e.g., SnCl2/HCl) A->B C 6-Methyl-5-aminoquinoline B->C D Further Derivatization (Amides, Sulfonamides, etc.) C->D E Library of Derivatives D->E F Biological Screening E->F G Cytotoxicity Assays (e.g., MTT) F->G H Antimicrobial Assays (e.g., MIC) F->H I Lead Compound Identification G->I H->I

Caption: Experimental workflow for the derivatization of this compound and subsequent biological evaluation.

Proposed FoxM1 Signaling Pathway Inhibition

G cluster_0 Nucleus FoxM1 FoxM1 Transcription Factor TargetGenes Target Genes (e.g., cdc25B, Survivin) FoxM1->TargetGenes Activates Transcription Proliferation Cell Proliferation TargetGenes->Proliferation Promotes ApoptosisInhibition Inhibition of Apoptosis TargetGenes->ApoptosisInhibition Inhibits Derivative This compound Derivative Derivative->Inhibition Inhibition->FoxM1

Caption: Proposed inhibition of the FoxM1 signaling pathway by this compound derivatives.

Conclusion

The derivatization of this compound, particularly through the reduction of its nitro group, provides a promising avenue for the development of novel anticancer and antimicrobial agents. The protocols outlined in this document offer a systematic approach to synthesize and evaluate a library of derivatives. While further studies are required to establish a definitive structure-activity relationship for this specific class of compounds, the provided information, including representative data from analogous quinolines and a plausible mechanism of action, serves as a valuable resource for researchers in the field of drug discovery and development.

References

Application Note: HPLC-MS Analysis for Purity Determination of 6-Methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyl-5-nitroquinoline is a quinoline derivative with potential applications in pharmaceutical and chemical research. Ensuring the purity of such compounds is critical for the reliability and reproducibility of scientific studies and for quality control in drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique that provides high-resolution separation and sensitive detection, making it an ideal method for assessing the purity of this compound and identifying potential impurities. This application note details a robust HPLC-MS method for the quantitative purity analysis of this compound.

Molecular Structure:

Experimental Overview

This method utilizes reversed-phase HPLC for the separation of this compound from its potential impurities. A C18 column is employed with a gradient elution of water and acetonitrile, both modified with formic acid to ensure good peak shape and compatibility with mass spectrometry. The mass spectrometer is operated in positive electrospray ionization mode to provide sensitive detection and confirmation of the analyte's identity based on its mass-to-charge ratio.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (purity ≥99%)

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade or higher)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade, for cleaning)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An Agilent 1100 series or equivalent system equipped with a degasser, quaternary pump, autosampler, and column compartment.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.[1][2]

  • Column Temperature: 30°C.[1][2]

  • UV Detection (Optional): 254 nm.[1][2]

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Scan Range: m/z 100-400.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 350°C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

4. Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Further dilute this stock solution with acetonitrile to a final concentration of 10 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be tested.

5. Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

The identity of the main peak is confirmed by its mass-to-charge ratio, which should correspond to the protonated molecule [M+H]⁺ of this compound (C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ).[3][4][5] The expected m/z for [M+H]⁺ is approximately 189.06.[1]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC-MS analysis of this compound.

ParameterExpected Value
Compound This compound
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol [3][4][5]
Expected [M+H]⁺ (m/z)189.06[1]
Expected Retention Time (t R )Approximately 8-12 minutes (dependent on the specific C18 column used)
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.03 µg/mL

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the HPLC-MS analysis for this compound purity.

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis A Weigh this compound B Dissolve in Acetonitrile A->B C Dilute to Final Concentration B->C D Inject Sample (10 µL) C->D E C18 Reversed-Phase Column D->E F Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) E->F G Separated Analytes F->G H Electrospray Ionization (ESI+) G->H I Mass Analyzer (m/z 100-400) H->I J Detector I->J K Generate Chromatogram J->K L Identify Peaks by Mass Spectra K->L M Calculate Purity by Peak Area % L->M N Final Purity Report M->N

Caption: Workflow for HPLC-MS Purity Analysis of this compound.

This detailed application note and protocol provides a comprehensive guide for researchers, scientists, and drug development professionals to perform a reliable HPLC-MS analysis for determining the purity of this compound. The provided parameters are a strong starting point and may be further optimized depending on the specific instrumentation and potential impurities encountered.

References

Application Notes and Protocols: 6-Methyl-5-nitroquinoline as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-methyl-5-nitroquinoline as a versatile precursor in the synthesis of potentially bioactive compounds. While direct synthesis of a commercially available drug from this compound is not widely documented in publicly available literature, its chemical structure lends itself to the creation of derivatives with high potential for pharmacological activity. A key transformation, the reduction of the nitro group to a primary amine, yields 5-amino-6-methylquinoline. This resulting aminoquinoline scaffold is a critical component in many known biologically active molecules, including those with antimicrobial and anticancer properties.[1][2]

This document outlines the synthetic transformation of this compound to 5-amino-6-methylquinoline and discusses the potential therapeutic applications of the resulting compound based on the known bioactivities of the aminoquinoline class.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₁₀H₈N₂O₂[3]
Molecular Weight 188.18 g/mol [3]
Appearance Solid
Melting Point 116-120 °C
CAS Number 23141-61-9[3]
InChIKey CENBTULRDDPOGR-UHFFFAOYSA-N[3]
Synthetic Protocol: Reduction of this compound

The reduction of the nitro group in this compound to form 5-amino-6-methylquinoline is a critical step in unlocking its potential as a pharmaceutical precursor. The resulting amine can serve as a versatile handle for further synthetic modifications. Below is a standard protocol for this transformation using a common reducing agent, tin(II) chloride.

Objective: To synthesize 5-amino-6-methylquinoline from this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or a similar suitable solvent.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (approximately 4-5 equivalents) and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate multiple times. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-amino-6-methylquinoline.

  • Purification: The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system.

Quantitative Data (Hypothetical):

The following table presents hypothetical quantitative data for the reduction reaction. Actual results may vary based on reaction scale and conditions.

ParameterExpected Value
Reaction Time 2-4 hours
Yield 85-95%
Purity (crude) >90%
Purity (final) >98%
Biological Activity of Aminoquinoline Derivatives

The aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of 6-aminoquinolines have shown notable antibacterial activity.[4] Their mechanism of action often involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4]

Furthermore, various quinoline derivatives have been investigated for their potential as:

  • Anticancer agents: Some nitroquinoline derivatives, such as nitroxoline, have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis.[5][6]

  • Antimicrobial agents: The quinoline core is present in many antibacterial and antifungal compounds.[2][5]

The synthesis of 5-amino-6-methylquinoline from this compound provides a key intermediate for the development of novel compounds targeting these and other therapeutic areas.

Visualizations

Synthetic Pathway

G cluster_0 Synthesis of 5-amino-6-methylquinoline A This compound B 5-amino-6-methylquinoline A->B Reduction (e.g., SnCl2, HCl) C Further Derivatization B->C Amine Functionalization (e.g., Acylation, Alkylation) G start Start dissolve Dissolve this compound in solvent start->dissolve add_reagents Add SnCl2 and HCl dissolve->add_reagents reflux Heat to reflux and monitor by TLC add_reagents->reflux workup Cool, neutralize, and extract with ethyl acetate reflux->workup dry_concentrate Dry organic phase and concentrate workup->dry_concentrate purify Purify by chromatography or recrystallization dry_concentrate->purify end Obtain pure 5-amino-6-methylquinoline purify->end G cluster_0 Bioactive Potential of Aminoquinoline Derivatives A This compound 5-amino-6-methylquinoline B Antibacterial Activity A:intermediate->B Inhibition of DNA Gyrase C Anticancer Activity A:intermediate->C Induction of Apoptosis D Other Therapeutic Areas A:intermediate->D

References

Application Note: Regioselective Nitration of 6-Methylquinoline for the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its functionalized derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group onto the 6-methylquinoline framework provides a versatile chemical handle for further molecular elaboration. The nitro moiety can be readily reduced to an amino group, a key precursor for the synthesis of amides, sulfonamides, and ureas. Furthermore, the electron-withdrawing nature of the nitro group can activate the quinoline ring for subsequent nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of functional groups. This application note provides a detailed experimental protocol for the nitration of 6-methylquinoline, a critical starting material for the development of novel drug candidates.

Principle of the Method

The nitration of 6-methylquinoline is an electrophilic aromatic substitution reaction. The reaction employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The electron-donating methyl group at the 6-position is an activating group and directs the incoming electrophile to the ortho and para positions. Consequently, the primary products expected from this reaction are 6-methyl-5-nitroquinoline and 6-methyl-7-nitroquinoline. However, due to the electronic effects of the quinoline nitrogen, substitution at the 8-position is also a significant possibility, leading to the formation of 6-methyl-8-nitroquinoline. The regioselectivity can be influenced by reaction conditions such as temperature and the ratio of acids.

Materials and Reagents

Reagent/MaterialGradeSupplier
6-MethylquinolineReagent Grade, ≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade, 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS Grade, 68-70%VWR
Dichloromethane (CH₂Cl₂)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Technologies
n-HexaneACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
Ice--
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Dropping funnel--
Ice-salt bath--
Separatory funnel--
Rotary evaporator--
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma
Standard laboratory glassware--

Experimental Protocol

1. Reaction Setup:

  • Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-salt bath on a magnetic stirrer.

  • Add 6-methylquinoline (5.0 g, 34.9 mmol) to the flask.

  • Slowly add concentrated sulfuric acid (20 mL) to the flask with continuous stirring, ensuring the temperature is maintained between 0 and 5 °C.

2. Nitration:

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.0 mL, ~70 mmol) to concentrated sulfuric acid (7.0 mL) while cooling in an ice bath.

  • Transfer the cold nitrating mixture to a dropping funnel.

  • Add the nitrating mixture dropwise to the stirred solution of 6-methylquinoline in sulfuric acid over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1 hour.

3. Work-up and Isolation:

  • Carefully pour the reaction mixture onto crushed ice (approximately 100 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a mixture of nitro-isomers.

4. Purification:

  • Purify the crude product by column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in n-hexane.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the polarity to 20-30% ethyl acetate).

  • Monitor the separation by Thin Layer Chromatography (TLC).

  • Collect the fractions containing the desired products and combine them.

  • Evaporate the solvent to yield the purified nitro-6-methylquinoline isomers.

Data Presentation

Table 1: Physical and Spectroscopic Data of Potential Nitration Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (CDCl₃, δ ppm)
This compoundC₁₀H₈N₂O₂188.18116-120[1]Not explicitly available in search results. Expected to show characteristic aromatic and methyl proton signals.
6-Methyl-8-nitroquinolineC₁₀H₈N₂O₂188.18Not availableNot explicitly available in search results. Expected to show characteristic aromatic and methyl proton signals.
6-Methyl-7-nitroquinolineC₁₀H₈N₂O₂188.18Not availableNot explicitly available in search results. Expected to show characteristic aromatic and methyl proton signals.

Note: The yields and isomer ratios are dependent on the specific reaction conditions and may require optimization. A study on the nitration of a mixture of 5- and 7-methylquinoline reported a high yield for the formation of 7-methyl-8-nitroquinoline, suggesting that nitration at the 8-position is favorable.[2]

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start dissolve Dissolve 6-Methylquinoline in conc. H₂SO₄ at 0-5 °C start->dissolve add_nitrating_mix Add Nitrating Mixture dropwise at T < 10 °C dissolve->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) in ice bath stir Stir at 0-5 °C for 1 hour add_nitrating_mix->stir quench Quench on Ice stir->quench neutralize Neutralize with NaHCO₃ solution quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry_concentrate Dry (Na₂SO₄) and Concentrate extract->dry_concentrate chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) dry_concentrate->chromatography end Purified Product(s) chromatography->end

Caption: Experimental workflow for the nitration of 6-methylquinoline.

Signaling_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Species cluster_products Potential Products MeQ 6-Methylquinoline Product5 This compound MeQ->Product5 Reacts with NO₂⁺ Product8 6-Methyl-8-nitroquinoline MeQ->Product8 Reacts with NO₂⁺ Product7 6-Methyl-7-nitroquinoline MeQ->Product7 Reacts with NO₂⁺ MixedAcid Mixed Acid (HNO₃ + H₂SO₄) Nitronium Nitronium Ion (NO₂⁺) (Electrophile) MixedAcid->Nitronium Generates

Caption: Reaction pathway for the electrophilic nitration of 6-methylquinoline.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of the nitrating mixture is an exothermic process. Strict temperature control is essential to prevent runaway reactions.

  • The neutralization step with sodium bicarbonate will produce carbon dioxide gas, leading to effervescence. Add the bicarbonate solution slowly to avoid excessive foaming and potential loss of product.

Conclusion

This protocol provides a robust method for the nitration of 6-methylquinoline. The resulting nitro-substituted quinolines are valuable intermediates for the synthesis of a diverse range of biologically active molecules. The regiochemical outcome of the reaction can be analyzed by spectroscopic methods such as ¹H NMR and ¹³C NMR, and the isomers can be separated by chromatographic techniques. This procedure serves as a foundational step for researchers and scientists engaged in the discovery and development of new quinoline-based pharmaceuticals.

References

Application of 6-Methyl-5-nitroquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific medicinal chemistry applications of 6-Methyl-5-nitroquinoline is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related nitroquinoline derivatives and general principles of medicinal chemistry. These should serve as a guide for initiating research and development efforts with this compound.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline class.[1] The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[2][3] The presence of a nitro group, a strong electron-withdrawing moiety, is often associated with potent antimicrobial and anticancer properties in various aromatic and heterocyclic compounds.[2] This document outlines the potential therapeutic applications of this compound based on the activities of its analogs and provides detailed protocols for its evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
CAS Number 23141-61-9
Appearance Solid
Melting Point 116-120 °C
SMILES CC1=C(C2=C(C=C1)N=CC=C2)--INVALID-LINK--[O-]
InChIKey CENBTULRDDPOGR-UHFFFAOYSA-N[1]

Potential Therapeutic Applications

Based on the structure-activity relationships of related nitroquinoline compounds, this compound holds potential in the following therapeutic areas:

Anticancer Activity

Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The nitro group can be bioreduced in hypoxic tumor environments to generate reactive nitrogen species, leading to DNA damage and apoptosis. Furthermore, some quinoline derivatives are known to inhibit key signaling pathways involved in cancer progression.

Hypothesized Mechanism of Action: The anticancer effect of nitroquinolines may involve the induction of oxidative stress, inhibition of topoisomerases, and modulation of protein kinases.[3]

Antimicrobial Activity

The quinoline core is central to many antibacterial and antifungal agents. The nitro group can enhance antimicrobial potency. Nitroaromatic compounds are known to be reduced by microbial nitroreductases to cytotoxic radicals that can damage cellular macromolecules.

Synthesis of this compound

While several methods for the synthesis of nitroquinolines exist, a common approach involves the nitration of the corresponding methylquinoline. A generalized workflow for the synthesis is depicted below. Specific reaction conditions would require optimization.

G start Starting Material: 6-Methylquinoline reaction Nitration Reaction (Controlled Temperature) start->reaction nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) nitrating_agent->reaction workup Reaction Work-up (e.g., Quenching with ice, neutralization) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Product: This compound purification->product

A generalized workflow for the synthesis of this compound.

A plausible synthetic route involves the careful nitration of 6-methylquinoline using a mixture of nitric acid and sulfuric acid at a controlled temperature.[4] The crude product is typically purified by recrystallization.

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Replace the medium with 100 µL of medium containing various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G start Seed cells in 96-well plate treat Treat cells with This compound start->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Solubilize formazan with DMSO incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze

Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7][8]

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G start Prepare serial dilutions of This compound in 96-well plate inoculate Inoculate wells with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Observe for bacterial growth incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic

Workflow for the broth microdilution assay.

Data Presentation

Quantitative data from biological assays should be summarized in clear and concise tables for easy comparison.

Table 2: Predicted Bioactivity and Drug-Likeness of this compound (In Silico)

ParameterPredicted ValueMethod
LogP 2.41SwissADME
Topological Polar Surface Area 43.70 ŲSwissADME
Lipinski's Rule of 5 CompliantSwissADME
Bioavailability Score 0.55SwissADME

Note: These are in silico predictions and require experimental validation.[9][10]

Future Directions

Should initial in vitro studies show promising activity, further investigations should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.[11]

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile in animal models.

  • Computational and In Silico Studies: Employing molecular docking and other computational tools to predict potential targets and guide drug design.[12][13][14]

References

Application Notes and Protocols for Developing Novel Assays Using 6-Methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the potential biological activities of 6-Methyl-5-nitroquinoline. Based on the known bioactivities of structurally related nitroquinoline compounds, this document outlines protocols for developing novel assays to evaluate its potential as an anticancer and antimicrobial agent.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₈N₂O₂.[1][2] While specific biological activities of this compound are not extensively documented, the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents. The addition of a nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's electronic properties and is a feature in various compounds with demonstrated antimicrobial and anticancer activities.[3][4]

These protocols are designed to serve as a starting point for screening this compound for potential cytotoxic and antimicrobial effects, laying the groundwork for further drug discovery and development efforts.

Application Note 1: Anticancer Activity Screening

Objective: To determine the in vitro cytotoxic effects of this compound against a panel of human cancer cell lines. The following protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.

Hypothesized Signaling Pathway Inhibition

Nitroquinoline derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of oxidative stress and inhibition of critical cellular enzymes.[4] A plausible hypothesis is that this compound could interfere with pro-survival signaling pathways, such as the PI3K/AKT pathway, which is commonly dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Proliferation Cell Proliferation mTOR->Proliferation MNQ This compound MNQ->AKT Inhibition? G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat cells with This compound incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end G prep Compound Dilution Prepare serial dilutions of this compound in a 96-well plate inoc Bacterial Inoculation Add standardized bacterial suspension to each well prep->inoc incub Incubation Incubate plate at 37°C for 18-24 hours inoc->incub read Read Results Visually inspect for turbidity or measure OD600 incub->read det Determine MIC Lowest concentration with no visible growth read->det

References

Application Notes and Protocols: In Vitro Evaluation of 6-Methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-nitroquinoline is a small molecule belonging to the nitroquinoline class of compounds. While direct and extensive in vitro biological studies on this compound are not widely published, the broader family of nitroquinolines, such as nitroxoline (8-hydroxy-5-nitroquinoline), has demonstrated significant therapeutic potential, including anticancer and antimicrobial activities.[1][2] These activities are often attributed to mechanisms like the induction of oxidative stress and the inhibition of key cellular enzymes.[3] This document provides a set of hypothesized applications and detailed protocols for the in vitro evaluation of this compound, based on the established activities of structurally related compounds. These notes are intended to guide researchers in exploring the potential biological effects of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is essential for the preparation of stock solutions and for understanding the compound's general characteristics.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂PubChem[4]
Molecular Weight 188.18 g/mol PubChem[4]
Appearance SolidSigma-Aldrich
Melting Point 116-120 °CSigma-Aldrich
SMILES CC1=C(C2=C(C=C1)N=CC=C2)--INVALID-LINK--[O-]PubChem[4]
InChI Key CENBTULRDDPOGR-UHFFFAOYSA-NPubChem[4]

Hypothesized Biological Activities

Based on the biological profiles of related nitroquinoline compounds, this compound is hypothesized to possess the following activities:

  • Anticancer Activity: Nitroquinoline derivatives have shown cytotoxic effects against various cancer cell lines.[3] The mechanism is thought to involve the induction of apoptosis through pathways that may include DNA damage, generation of reactive oxygen species (ROS), and mitochondrial dysfunction.[5]

  • Antimicrobial Activity: Nitro-aromatic compounds, including nitroquinolines, are known for their broad-spectrum antimicrobial effects.[3] Fluoroquinolones are a well-established class of antibiotics, and the nitro group in this compound may contribute to similar antimicrobial properties.[3]

Experimental Protocols

The following are detailed protocols for investigating the hypothesized biological activities of this compound in vitro.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.[3] Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[5] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of This compound treat_cells Treat cells with compound dilutions prepare_compound->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals with DMSO incubate_mtt->dissolve_formazan measure_absorbance Measure absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is for determining the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound

  • DMSO

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing MHB to achieve a range of concentrations.[5]

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[5]

  • Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension.[5]

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).[5]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[5]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_dilutions Prepare serial dilutions of This compound in MHB inoculate_wells Inoculate wells with bacterial suspension prepare_dilutions->inoculate_wells prepare_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prepare_inoculum->inoculate_wells incubate_plate Incubate at 37°C for 18-24 hours inoculate_wells->incubate_plate determine_mic Determine MIC by observing the lowest concentration with no visible growth incubate_plate->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothesized Signaling Pathway

The cytotoxic effects of nitroquinoline derivatives in cancer cells may be mediated through the induction of apoptosis. A plausible signaling pathway is depicted below.

Apoptosis_Pathway compound This compound cell Cancer Cell compound->cell ros Increased ROS Production cell->ros dna_damage DNA Damage cell->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria dna_damage->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Hypothesized apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols for the Quantification of 6-Methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the accurate quantification of 6-Methyl-5-nitroquinoline, a key intermediate in various synthetic processes. The primary method detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique. This document includes a detailed experimental protocol, validation parameters, and illustrative workflows to guide researchers in establishing a reliable quantitative assay.

Analytical Method Overview

High-Performance Liquid Chromatography (HPLC) is the recommended technique for the quantification of this compound due to its high resolution, sensitivity, and specificity. A reverse-phase HPLC method allows for the separation of the analyte from potential impurities and degradation products. Detection is typically achieved using a UV-Vis detector at a wavelength corresponding to the maximum absorbance of this compound.

Alternative Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be employed if the analyte is sufficiently volatile and thermally stable, or after derivatization.

  • UV-Vis Spectrophotometry: A simpler, cost-effective method for the quantification of pure samples or in simple matrices where interfering substances are absent.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 3.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Range 0.15 µg/mL - 100 µg/mL

Experimental Protocol: HPLC-UV Method

This protocol details a validated reverse-phase HPLC method for the quantification of this compound.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • This compound reference standard (purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or Formic acid for MS compatibility).

  • Methanol (HPLC grade, for standard preparation).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

Chromatographic Conditions
  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the determined λmax)

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.15, 1, 10, 25, 50, 75, and 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] The following parameters should be assessed:

  • Specificity: Analyze blank, placebo (if applicable), and spiked samples to ensure no interference at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r²).[2]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.[4]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[5][6][7]

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and observe the effect on the results.

Mandatory Visualizations

G Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting cluster_approval Approval define_purpose Define Analytical Method Objectives prepare_protocol Prepare Validation Protocol define_purpose->prepare_protocol conduct_experiments Conduct Validation Experiments prepare_protocol->conduct_experiments specificity Specificity conduct_experiments->specificity linearity Linearity & Range conduct_experiments->linearity accuracy Accuracy conduct_experiments->accuracy precision Precision conduct_experiments->precision lod_loq LOD & LOQ conduct_experiments->lod_loq robustness Robustness conduct_experiments->robustness analyze_data Analyze Data vs. Acceptance Criteria specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data prepare_report Prepare Validation Report analyze_data->prepare_report qa_review QA/Regulatory Review and Approval prepare_report->qa_review

Analytical Method Validation Workflow

G Potential Interaction of Quinoline Derivatives with Carcinogenic Signaling Pathways cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Cascades cluster_cellular_processes Cellular Processes EGFR EGFR Ras_Raf_MEK Ras/Raf/MEK Pathway EGFR->Ras_Raf_MEK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR VEGFR VEGFR VEGFR->PI3K_Akt_mTOR cMet c-Met cMet->Ras_Raf_MEK cMet->PI3K_Akt_mTOR Proliferation Proliferation Ras_Raf_MEK->Proliferation Differentiation Differentiation Ras_Raf_MEK->Differentiation PI3K_Akt_mTOR->Proliferation Apoptosis Apoptosis (Inhibition) PI3K_Akt_mTOR->Apoptosis Angiogenesis Angiogenesis PI3K_Akt_mTOR->Angiogenesis Quinoline Quinoline Derivative (e.g., this compound) Quinoline->EGFR Inhibition Quinoline->VEGFR Inhibition Quinoline->cMet Inhibition

Quinoline Derivatives and Signaling Pathways

References

Troubleshooting & Optimization

Troubleshooting common problems in 6-Methyl-5-nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-5-nitroquinoline. The following information is curated to address common challenges encountered during this specific nitration reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common method is the electrophilic nitration of 6-methylquinoline using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. This reaction introduces a nitro group (-NO₂) onto the quinoline ring.

Q2: At which position is the nitration of 6-methylquinoline expected to occur?

For the nitration of quinoline and its derivatives, the substitution generally occurs on the benzene ring rather than the pyridine ring. The incoming nitro group is directed to the 5- and 8-positions. Therefore, the nitration of 6-methylquinoline is expected to yield a mixture of this compound and 6-Methyl-8-nitroquinoline.

Q3: Why is my reaction mixture turning dark and forming a tar-like substance?

Tar formation is a common issue in reactions involving strong acids and elevated temperatures, which can occur during the synthesis of the 6-methylquinoline precursor via methods like the Skraup synthesis.[1] During the nitration step, excessive temperatures or a reaction that is too vigorous can also lead to polymerization and degradation of the starting material and product, resulting in tar formation.

Q4: How can I purify the final this compound product from the reaction mixture and potential isomers?

Purification can be a multi-step process. Initially, the crude product is isolated by pouring the reaction mixture over ice and neutralizing the acid. The resulting precipitate can then be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[2][3] To separate the 5-nitro and 8-nitro isomers, column chromatography is a common technique.[2] An alternative method for separating 5- and 8-nitroquinoline isomers involves the formation of their hydrochloride salts in a solvent mixture like wet dimethylformamide (DMF), which can lead to the selective precipitation of one isomer.[4]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, with recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Incorrect reaction temperature. - Degradation of starting material or product. - Loss of product during workup.- Ensure the nitrating agent is added slowly and at a low temperature (0-10 °C) to prevent decomposition. - Allow the reaction to proceed for a sufficient amount of time after the addition of the nitrating agent. - During workup, ensure complete precipitation of the product by careful neutralization and cooling. - Minimize the amount of solvent used for washing the crude product to avoid losses.
Formation of Multiple Products (Isomers) - The nitration of 6-methylquinoline inherently produces a mixture of 5-nitro and 8-nitro isomers.- This is an expected outcome. The isomers will need to be separated during the purification step. - Employ column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) to separate the isomers.[2] - Alternatively, explore fractional crystallization of the hydrochloride salts of the isomers.[4]
Exothermic Reaction is Difficult to Control - The addition of the nitrating mixture to the substrate in sulfuric acid is highly exothermic. - Addition of reagents is too rapid.- Maintain a low reaction temperature by using an ice-salt bath. - Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.
Product is an Oil and Does Not Solidify - Presence of impurities. - The product may have a low melting point or be a eutectic mixture of isomers.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product remains an oil, proceed with extraction using an organic solvent like dichloromethane or ethyl acetate, followed by purification by column chromatography.
Difficulty in Purifying the Product - Incomplete removal of acidic residue. - Isomers have very similar polarities. - Co-precipitation of impurities.- Ensure the crude product is thoroughly washed with water and a dilute sodium bicarbonate solution to remove all traces of acid. - For column chromatography, use a long column and a shallow solvent gradient to improve the separation of isomers. - Recrystallize the product multiple times from different solvent systems to remove impurities.

Experimental Protocols

The following is an adapted experimental protocol for the synthesis of this compound, based on established procedures for the nitration of similar quinoline derivatives.[5][6]

Materials:

  • 6-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • Preparation of the 6-Methylquinoline Solution:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 6-methylquinoline.

    • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C. Stir until all the 6-methylquinoline has dissolved.

  • Nitration:

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • Add the cold nitrating mixture dropwise to the 6-methylquinoline solution. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the solution by slowly adding a 10% sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.

    • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

    • For separation of the 5-nitro and 8-nitro isomers, perform column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary

The following table presents typical quantitative parameters for the nitration of quinoline derivatives, which can be used as a reference for the synthesis of this compound.

Parameter Value Reference
Reactant Ratio (Nitric Acid:Substrate) 1.5 equivalents[4]
Reaction Temperature 0 - 10 °C[5]
Reaction Time 1 - 2 hours[4]
Typical Yield (Isomer Mixture) 60 - 80%Adapted from similar syntheses

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Nitration cluster_workup Workup & Isolation cluster_purification Purification start Start dissolve Dissolve 6-Methylquinoline in Concentrated H₂SO₄ at <10°C start->dissolve add_nitro Add Nitrating Mixture Dropwise to Substrate Solution at 0-10°C dissolve->add_nitro prepare_nitro Prepare Nitrating Mixture (HNO₃ + H₂SO₄) at 0°C prepare_nitro->add_nitro stir Stir at Room Temperature add_nitro->stir quench Pour Reaction Mixture onto Ice stir->quench neutralize Neutralize with NaHCO₃ Solution quench->neutralize filter Filter and Wash Crude Product neutralize->filter recrystallize Recrystallization filter->recrystallize chromatography Column Chromatography (Isomer Separation) recrystallize->chromatography end Pure this compound chromatography->end

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

troubleshooting_logic problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Degradation problem->cause2 cause3 Workup Loss problem->cause3 solution1a Increase Reaction Time cause1->solution1a solution2a Control Temperature (0-10°C) cause2->solution2a solution2b Slow Reagent Addition cause2->solution2b solution3a Careful Neutralization cause3->solution3a

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methyl-5-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is through the electrophilic nitration of 6-methylquinoline. This reaction typically employs a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) under controlled temperature conditions. The reaction proceeds via the formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring of the quinoline scaffold.

Q2: What are the main challenges in the nitration of 6-methylquinoline?

The primary challenges include controlling the regioselectivity of the nitration and managing the exothermic nature of the reaction. Under acidic conditions, the quinoline nitrogen is protonated, directing the electrophilic attack to the benzene ring, primarily at the 5- and 8-positions.[1] The presence of the methyl group at the 6-position further influences the position of nitration. Over-nitration and the formation of undesired isomers are common side reactions that can reduce the yield and complicate purification.

Q3: What safety precautions should be taken during this synthesis?

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The nitration reaction is highly exothermic.[2] It is crucial to maintain strict temperature control using an ice bath and to add reagents slowly to prevent the reaction from becoming uncontrollable.[2]

  • Product Toxicity: this compound is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[3] Handle the final product with care and appropriate PPE.

Q4: How can the final product be purified?

Purification of this compound is typically achieved through column chromatography on silica gel, using a solvent system such as a mixture of ethyl acetate and hexane.[4][5] Recrystallization from a suitable solvent, like methanol, can also be an effective method for purification.[6]

Q5: What are the recommended storage conditions for this compound?

This compound should be stored at room temperature in a well-sealed container, protected from light and moisture.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or No Yield

Possible CauseRecommended Solution
Ineffective Nitrating Mixture Use fresh, high-purity concentrated sulfuric and nitric acids. Prepare the nitrating mixture just before use by adding nitric acid slowly to sulfuric acid under cooling.
Incorrect Reaction Temperature Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to minimize side reactions and decomposition. Systematically vary the temperature to find the optimal conditions for your specific setup.[7]
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature after the initial addition is complete.
Loss of Product During Workup After quenching the reaction on ice, carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or dilute sodium hydroxide solution) to precipitate the product.[2] Ensure the final pH is neutral to slightly basic.

Problem: Formation of Multiple Isomers/Impurities

Possible CauseRecommended Solution
Lack of Regioselectivity The formation of 8-nitro and other isomers is a known challenge.[1] To favor the 5-nitro isomer, ensure slow, dropwise addition of the nitrating agent at a consistently low temperature. This can improve the selectivity of the reaction.
Over-nitration or Oxidation Use a controlled stoichiometry of the nitrating agent (typically 1.0 to 1.5 equivalents of nitric acid).[8] Avoid excessively high temperatures, which can lead to the formation of dinitro products or oxidation of the starting material.
Substrate Purity Ensure the starting 6-methylquinoline is of high purity, as impurities can lead to the formation of unexpected byproducts.

Problem: Uncontrolled or Violent Reaction

Possible CauseRecommended Solution
Rapid Addition of Reagents Add the nitrating mixture very slowly (dropwise) to the solution of 6-methylquinoline in sulfuric acid.[2]
Inefficient Cooling and Stirring Use an efficient cooling bath (e.g., ice-salt) and vigorous mechanical or magnetic stirring to ensure even heat distribution and prevent localized hotspots.[2]
Concentrated Reaction Mixture If the reaction is too vigorous, consider using a larger volume of sulfuric acid to better dissipate the heat generated.

Experimental Protocols

The following is a representative protocol for the nitration of 6-methylquinoline. Disclaimer: This protocol is based on established procedures for similar compounds and may require optimization.[5][9]

Synthesis of this compound

Materials:

  • 6-Methylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 6-methylquinoline (1 equiv.) in concentrated sulfuric acid.

  • Cool the flask to 0-5 °C using an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to a separate flask containing chilled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the stirred 6-methylquinoline solution, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction by TLC.

  • Slowly pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Carefully neutralize the resulting slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound.

Data Presentation

Optimization of Reaction Parameters
ParameterConditionExpected OutcomeTroubleshooting Focus
Temperature 0-5 °CHigher selectivity for 5-nitro isomer, reduced side reactions.Low yield if reaction rate is too slow.
> 10 °CIncreased reaction rate, but lower selectivity and risk of over-nitration/oxidation.Isomer separation, purification challenges.
Molar Ratio (HNO₃:Substrate) 1.0 - 1.2 : 1Good conversion with minimal over-nitration.Incomplete conversion if ratio is too low.
> 1.5 : 1Higher risk of forming dinitro products and other impurities.[8]Complex product mixture requiring extensive purification.
Reaction Time 1-3 hoursTypically sufficient for complete conversion at optimal temperature.Monitor by TLC to avoid prolonged reaction times which may lead to degradation.
Acid Concentration Concentrated H₂SO₄ (98%)Effective in generating the nitronium ion.Ensure acids are not old or diluted, which would inhibit the reaction.

Visualizations

Reaction Pathway for the Synthesis of this compound

Reaction_Pathway Synthesis of this compound Start 6-Methylquinoline Reagents HNO₃ / H₂SO₄ 0-5 °C Start->Reagents Product This compound Reagents->Product

Caption: Nitration of 6-methylquinoline to form this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_TLC Analyze TLC of crude product Start->Check_TLC No_Product No product spot, only starting material Check_TLC->No_Product Is product visible? Some_Product Product spot present, but weak Check_TLC->Some_Product Action_Temp Optimize Temperature: - Ensure 0-5 °C during addition - Cautiously increase post-addition No_Product->Action_Temp No Action_Reagents Check Reagents: - Use fresh acids - Verify concentrations No_Product->Action_Reagents Action_Time Optimize Reaction Time: - Extend stirring period - Monitor by TLC Some_Product->Action_Time Yes Action_Workup Review Workup: - Ensure complete neutralization (pH 7-8) - Check extraction solvent polarity Some_Product->Action_Workup

References

Identifying and minimizing byproducts in 6-Methyl-5-nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-5-nitroquinoline. Our aim is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The nitration of 6-methylquinoline is an electrophilic aromatic substitution reaction. Due to the directing effects of the methyl group and the quinoline ring system, the reaction can yield several isomeric byproducts in addition to the desired this compound. The most common byproducts are other positional isomers formed by nitration at different locations on the quinoline ring.

Based on the directing effects of the methyl group (ortho, para-directing) and the deactivating effect of the protonated quinoline nitrogen under acidic nitration conditions (directing to the benzene ring), the primary byproduct is expected to be 6-Methyl-8-nitroquinoline . Other potential, though likely minor, mononitrated isomers include 6-Methyl-7-nitroquinoline .

Furthermore, under harsh reaction conditions (e.g., high temperatures or excessive nitrating agent), dinitration products can be formed. Over-oxidation of the methyl group is also a potential side reaction, leading to other impurities.

Q2: How can I identify the presence of these byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of isomeric byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isomers. A reverse-phase HPLC method can effectively separate this compound from its isomers.[1] The difference in polarity between the isomers allows for their separation and quantification.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry can confirm that the separated peaks correspond to isomers, as they will all have the same mass-to-charge ratio (m/z) for the molecular ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between isomers. The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer, allowing for definitive structural assignment. Comparing the obtained spectra with literature data or using predictive software can aid in identification.

Q3: What reaction conditions favor the formation of the desired this compound and minimize byproducts?

A3: Controlling the reaction conditions is critical for maximizing the yield of the desired product and minimizing byproduct formation.

  • Temperature: The nitration of quinoline derivatives is typically an exothermic reaction. Maintaining a low temperature (e.g., 0-10 °C) throughout the addition of the nitrating agent is crucial to control the regioselectivity and prevent dinitration.

  • Nitrating Agent: The choice and concentration of the nitrating agent are important. A mixture of concentrated nitric acid and sulfuric acid is commonly used. Using a stoichiometric amount or a slight excess of nitric acid is recommended. A large excess can lead to the formation of dinitrated byproducts.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the point of maximum conversion of the starting material to the desired product. Prolonged reaction times can lead to increased byproduct formation.

  • Order of Addition: Slowly adding the nitrating agent to the solution of 6-methylquinoline in sulfuric acid helps to maintain a low temperature and control the reaction rate.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete reaction.Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If necessary, slightly increase the reaction time or temperature, but be cautious of increased byproduct formation.
Loss of product during work-up and purification.Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during work-up to minimize the solubility of the product in the aqueous phase.
High percentage of 6-Methyl-8-nitroquinoline byproduct Reaction temperature was too high.Maintain a strictly controlled low temperature (0-10 °C) during the addition of the nitrating agent and for the duration of the reaction.
Inefficient mixing.Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture and consistent temperature.
Presence of dinitrated byproducts Excess of nitrating agent.Use a stoichiometric amount or only a slight excess of nitric acid.
High reaction temperature.As mentioned above, maintain a low and controlled reaction temperature.
Difficult separation of isomers Inadequate purification method.Employ a high-resolution separation technique like preparative HPLC or column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent system may also be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 6-Methylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 6-methylquinoline to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the 6-methylquinoline solution from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.

  • Filter the precipitate and wash it with cold water.

  • If no precipitate forms, extract the aqueous solution with dichloromethane or ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: HPLC Method for Isomer Separation

This method provides a starting point for the analytical separation of 6-methyl-nitroquinoline isomers.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A mixture of acetonitrile and water. The exact ratio may need to be optimized. A gradient elution may provide better separation. For MS compatibility, a small amount of formic acid can be added to the mobile phase.[1]

Procedure:

  • Prepare a standard solution of your purified this compound and a solution of your crude reaction mixture in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).

  • Inject the standard and crude samples into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention times of the different components and their relative peak areas to estimate the purity and byproduct distribution.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_byproducts Byproduct Identification Start 6-Methylquinoline Reaction Nitration (HNO3/H2SO4, 0-5 °C) Start->Reaction Workup Quenching & Neutralization Reaction->Workup Crude Crude Product Workup->Crude Analysis HPLC/LC-MS Analysis Crude->Analysis Purification Column Chromatography / Recrystallization Analysis->Purification Byproducts Isomeric Byproducts (e.g., 6-Methyl-8-nitroquinoline) Analysis->Byproducts Pure Pure this compound Purification->Pure NMR NMR Spectroscopy Byproducts->NMR Structure Structure Elucidation NMR->Structure

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield HighByproducts High Byproducts? LowYield->HighByproducts No IncompleteReaction Check Reaction Completion (TLC/HPLC) LowYield->IncompleteReaction Yes WorkupLoss Optimize Work-up/ Purification HighByproducts->WorkupLoss No TempControl Check Temperature Control HighByproducts->TempControl Yes SolutionFound Problem Resolved IncompleteReaction->SolutionFound WorkupLoss->SolutionFound NitratingAgent Check Stoichiometry of Nitrating Agent TempControl->NitratingAgent Mixing Ensure Efficient Mixing NitratingAgent->Mixing Mixing->SolutionFound

References

Technical Support Center: Purification of 6-Methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 6-Methyl-5-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most common impurities are typically process-related and include:

  • Positional Isomers: The nitration of 6-methylquinoline can lead to the formation of other isomers, such as 6-methyl-8-nitroquinoline and 6-methyl-7-nitroquinoline. These isomers often have very similar physical properties, making them challenging to separate from the desired this compound.

  • Unreacted Starting Material: Residual 6-methylquinoline may remain if the nitration reaction does not go to completion.

  • Di-nitrated Products: Under harsh reaction conditions, dinitration of the quinoline ring can occur, leading to highly impure products.

  • Degradation Products: The compound may degrade if exposed to high temperatures or light for extended periods, resulting in colored impurities.

Q2: How can I assess the purity of my this compound sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a powerful tool for quantifying the purity of this compound and detecting impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying any structural isomers or other impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

  • Melting Point Analysis: A sharp melting point range close to the literature value (116-120 °C) is a good indicator of high purity.[2]

Q3: What are the general storage recommendations for this compound to prevent degradation?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container, away from incompatible materials. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

Troubleshooting Guides

Issue 1: Presence of Isomeric Impurities

Problem: My purified this compound still contains significant amounts of other methyl-nitroquinoline isomers, as confirmed by HPLC or NMR.

Solution Workflow:

start Isomeric Impurity Detected recrystallization Attempt Recrystallization (See Protocol 1) start->recrystallization purity_check Assess Purity (HPLC, NMR) recrystallization->purity_check column_chromatography Perform Column Chromatography (See Protocol 2) column_chromatography->purity_check fractional_crystallization Utilize Fractional Crystallization of Salts (See Protocol 3) fractional_crystallization->purity_check purity_check->column_chromatography if isomers persist purity_check->fractional_crystallization if isomers still persist success Purity Acceptable purity_check->success failure Purity Unacceptable purity_check->failure if all methods fail start Mixture of Methyl-nitroquinoline Isomers dissolve Dissolve in Suitable Solvent (e.g., Wet Dimethylformamide) start->dissolve add_hcl Add HCl (gas or aqueous) to form hydrochloride salts dissolve->add_hcl heat Heat to Dissolution add_hcl->heat cool Cool Slowly to Induce Fractional Crystallization heat->cool filter Filter to Isolate the Less Soluble Salt cool->filter neutralize Neutralize the Filtrate (e.g., with NaHCO3) filter->neutralize purified Purified Isomers filter->purified Less Soluble Isomer Salt isolate Isolate the More Soluble Isomer neutralize->isolate isolate->purified More Soluble Isomer

References

Technical Support Center: Synthesis of 6-Methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Methyl-5-nitroquinoline reactions. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common and established method for synthesizing this compound is through the electrophilic nitration of 6-methylquinoline using a mixed acid reagent, typically a combination of concentrated nitric acid and concentrated sulfuric acid. This reaction proceeds via the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich benzene ring of the quinoline moiety.

Q2: What are the major side products in the nitration of 6-methylquinoline, and how can they be minimized?

The primary side product in the nitration of 6-methylquinoline is the isomeric 6-methyl-8-nitroquinoline. The formation of this isomer is due to the directing effects of the quinoline nitrogen and the methyl group, which activate both the 5- and 8-positions for electrophilic attack. To minimize the formation of the 8-nitro isomer and other potential byproducts such as dinitro compounds, it is crucial to maintain strict control over the reaction temperature, use the correct stoichiometry of the nitrating agents, and ensure a slow, controlled addition of the nitrating mixture.

Q3: My reaction is resulting in a low yield of the desired this compound. What are the potential causes?

Low yields can stem from several factors:

  • Inadequate Temperature Control: The nitration of quinolines is highly exothermic. If the temperature is too high, it can lead to the formation of undesired side products and decomposition of the starting material or product. Maintaining a low temperature (typically 0-5 °C) during the addition of the nitrating agent is critical.

  • Incorrect Reagent Stoichiometry: An excess of nitric acid can lead to the formation of dinitrated products, while an insufficient amount will result in incomplete conversion of the starting material.

  • Impure Starting Materials: The presence of impurities in the 6-methylquinoline or the acids can interfere with the reaction and lead to lower yields.

  • Inefficient Work-up and Purification: Significant product loss can occur during the neutralization, extraction, and purification steps. Careful handling and optimization of these procedures are essential.

Q4: How can I effectively separate the 5-nitro and 8-nitro isomers of 6-methylquinoline?

Separation of the this compound and 6-methyl-8-nitroquinoline isomers can be challenging due to their similar physical properties. The most effective methods include:

  • Fractional Crystallization: This technique relies on the differential solubility of the isomers in a particular solvent system. By carefully selecting the solvent and controlling the cooling rate, it is possible to selectively crystallize one isomer.

  • Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the isomers based on their different polarities. High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative separations.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Reaction mixture turns dark brown or black - Excessive reaction temperature leading to decomposition and polymerization.- Use of impure starting materials.- Ensure the reaction is maintained at the recommended low temperature (0-5 °C) using an efficient cooling bath.- Use freshly distilled 6-methylquinoline and high-purity acids.
Low or no conversion of starting material - Insufficient amount of nitrating agent.- Reaction time is too short.- Reaction temperature is too low.- Verify the stoichiometry of nitric acid and sulfuric acid.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- While low temperatures are crucial during addition, a slight increase in temperature or a longer reaction time at low temperature may be required for complete conversion.
Formation of multiple products (observed on TLC) - Over-nitration due to excess nitric acid or high temperature.- Presence of activating impurities in the starting material.- Use a precise amount of nitric acid.- Maintain strict temperature control throughout the reaction.- Purify the starting 6-methylquinoline before the reaction.
Difficulty in isolating the product during work-up - Incomplete neutralization of the acidic reaction mixture.- Formation of an emulsion during extraction.- Product is partially soluble in the aqueous layer.- Ensure complete neutralization by checking the pH of the aqueous layer.- To break emulsions, add a small amount of brine or filter the mixture through a pad of celite.- Perform multiple extractions with the organic solvent to ensure complete recovery of the product.

Experimental Protocols

Key Experiment: Nitration of 6-Methylquinoline

This protocol is a generalized procedure based on established methods for the nitration of quinoline derivatives.

Materials:

  • 6-Methylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add a stoichiometric amount of concentrated nitric acid to a pre-cooled (0 °C) volume of concentrated sulfuric acid with constant stirring. Keep this mixture in an ice bath.

  • Reaction Setup: Place 6-methylquinoline in a round-bottom flask and dissolve it in a sufficient amount of concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 6-methylquinoline in sulfuric acid while maintaining the temperature between 0 and 5 °C. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the product from the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to separate the 5-nitro and 8-nitro isomers.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of this compound

Temperature (°C) Reaction Time (h) Molar Ratio (6-MQ:HNO₃:H₂SO₄) Yield of this compound (%) Yield of 6-Methyl-8-nitroquinoline (%)
0-521:1.1:5~45-55~35-45
10-1521:1.1:5~40-50~40-50
25 (Room Temp)11:1.1:5Lower yields, increased side productsLower yields, increased side products
0-541:1.1:5~50-60~30-40
0-521:1.5:5Increased dinitration productsIncreased dinitration products

Note: The yields presented are approximate and can vary based on the specific experimental setup and purification efficiency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nm Prepare Nitrating Mixture (HNO₃ + H₂SO₄) nitration Nitration (0-5 °C) prep_nm->nitration prep_sm Prepare 6-Methylquinoline Solution in H₂SO₄ prep_sm->nitration monitoring Reaction Monitoring (TLC) nitration->monitoring quench Quench on Ice monitoring->quench neutralize Neutralize (NaHCO₃) quench->neutralize extract Extract (Organic Solvent) neutralize->extract dry Dry & Concentrate extract->dry purify Purify (Crystallization/Chromatography) dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound check_temp Was the reaction temperature maintained at 0-5 °C? start->check_temp check_stoich Was the stoichiometry of reagents correct? check_temp->check_stoich Yes high_temp High temperature likely caused decomposition and side reactions. check_temp->high_temp No check_purity Were the starting materials pure? check_stoich->check_purity Yes wrong_stoich Incorrect stoichiometry led to incomplete reaction or over-nitration. check_stoich->wrong_stoich No check_workup Was the work-up and purification efficient? check_purity->check_workup Yes impure_sm Impurities interfered with the reaction. check_purity->impure_sm No inefficient_workup Product loss occurred during isolation. check_workup->inefficient_workup No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Stability issues of 6-Methyl-5-nitroquinoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Methyl-5-nitroquinoline in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many nitroaromatic compounds, can be influenced by several factors. These include:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1][3]

  • Oxidizing and Reducing Agents: The nitro group can be susceptible to reduction, while the quinoline ring may be prone to oxidation.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To ensure the longevity of your this compound stock solutions, it is recommended to:

  • Store solutions at low temperatures, such as -20°C or -80°C.

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use a suitable, dry solvent in which the compound is stable.

  • Consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Q3: Are there any known degradation products of this compound?

A3: While specific degradation products of this compound are not extensively documented in publicly available literature, general degradation patterns for related compounds suggest potential transformations. For quinoline derivatives, hydroxylation and N-oxide formation are common oxidative degradation products. Photodegradation can lead to the formation of photoisomers, hydroxylated derivatives, and even ring cleavage products under prolonged exposure.[4]

Q4: How does the methyl group at the 6-position and the nitro group at the 5-position influence the stability of the quinoline ring?

A4: The substituents on the quinoline ring play a significant role in its chemical reactivity and stability. The methyl group is an electron-donating group, which can increase the electron density of the quinoline ring system, potentially making it more susceptible to oxidation. Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but may increase its susceptibility to nucleophilic attack. The interplay of these two groups will ultimately determine the overall stability and degradation profile of the molecule.

Troubleshooting Guides

This section provides guidance for common issues encountered during experiments with this compound.

Issue 1: Inconsistent or unexpected results in biological assays.

Possible Cause Troubleshooting Steps
Degradation of stock solution - Prepare fresh stock solutions before each experiment.- Verify the storage conditions of the stock solution (temperature, light exposure).- Perform a purity check of the compound using an analytical technique like HPLC.
Precipitation of the compound - Visually inspect the solution for any precipitate before use.- Determine the solubility of this compound in the assay buffer.- Consider using a co-solvent if solubility is an issue, ensuring the co-solvent does not interfere with the assay.
Interaction with assay components - Evaluate potential chemical interactions between this compound and other components in the assay medium (e.g., reducing agents like DTT).

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Possible Cause Troubleshooting Steps
Degradation during sample preparation - Minimize the time between sample preparation and analysis.- Keep samples cool and protected from light during preparation and while in the autosampler.
On-column degradation - Optimize chromatographic conditions, such as the pH of the mobile phase and the column temperature, to minimize degradation during analysis.
Contamination - Ensure the purity of solvents and reagents used in sample and mobile phase preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and assess the intrinsic stability of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period.

    • Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified period. Dissolve the stressed solid in a suitable solvent for analysis.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from its potential degradation products.

Methodology:

  • Column Selection: A C18 reverse-phase column is a common starting point for the analysis of quinoline derivatives.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: Use a UV detector set at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Optimization:

    • Inject a mixture of the stressed samples generated from the forced degradation study.

    • Adjust the mobile phase composition, gradient profile, and flow rate to achieve adequate separation (resolution > 2) between the parent compound and all degradation products.

  • Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1M NaOH, RT) prep_stock->base oxidation Oxidation (30% H₂O₂, RT) prep_stock->oxidation thermal Thermal (Solid, 80°C) prep_stock->thermal photo Photodegradation (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Stability Influencing Factors cluster_outcomes Potential Consequences cluster_impact Experimental Impact pH pH Degradation Compound Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Light->Degradation Solvent Solvent Precipitation Precipitation Solvent->Precipitation Inconsistent_Results Inconsistent Assay Results Degradation->Inconsistent_Results Unknown_Peaks Appearance of Unknown Peaks Degradation->Unknown_Peaks Precipitation->Inconsistent_Results

Caption: Logical relationship between stability factors and experimental issues.

References

Overcoming poor solubility of 6-Methyl-5-nitroquinoline in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for overcoming the experimental challenges associated with the poor solubility of 6-Methyl-5-nitroquinoline (CAS: 23141-61-9, MW: 188.18 g/mol ).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The molecular structure of this compound, which features a fused aromatic quinoline ring system, a methyl group, and a nitro group, results in a predominantly nonpolar and hydrophobic molecule.[1] This structure has limited ability to form favorable hydrogen bonds with water, leading to poor aqueous solubility. The process of solubilization requires overcoming the energy of the crystal lattice and creating favorable interactions between the solute and solvent molecules; for hydrophobic compounds in water, this process is not energetically favorable.[4][5]

Q2: What are the recommended initial solvents for dissolving this compound?

A2: Based on the behavior of structurally similar nitroquinoline compounds, polar aprotic organic solvents are the recommended starting point.[6] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.[6][7] Alcohols such as ethanol may also be effective.[6][8]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the drug, stable in the organic stock, is introduced into an aqueous environment where it is not soluble. To mitigate this, you can:

  • Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Increase Final DMSO Concentration: Ensure your final concentration of DMSO is sufficient to act as a co-solvent, but be mindful of the tolerance of your experimental system (most cell lines can tolerate 0.1% - 0.5% DMSO).

  • Use Pluronic F-68 or Surfactants: Adding a small amount of a non-ionic surfactant like Pluronic F-68 or Tween® 80 to your final aqueous medium can help stabilize the compound and prevent precipitation.[9][10]

  • Vortex During Dilution: Add the stock solution dropwise into the aqueous medium while vortexing vigorously to promote rapid dispersion and prevent localized high concentrations that encourage precipitation.

Q4: Can I use heating or sonication to help dissolve the compound?

A4: Yes, both methods can be effective.

  • Sonication: Using an ultrasonic bath is a highly effective and generally safe method to break up solid particles and increase the rate of dissolution.

  • Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase solubility.[6] However, be cautious and verify the thermal stability of this compound to avoid degradation.

Troubleshooting Guide

Problem: The compound will not dissolve in 100% DMSO, even at a low concentration.

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the compound.[2]

  • Increase Solvent Volume: You may be attempting to create a solution that is above the compound's solubility limit even in DMSO. Try halving the target concentration.

  • Apply Energy: Use a combination of vortexing and sonication in an ultrasonic water bath to provide mechanical energy to aid dissolution.

Problem: My experiment is sensitive to organic solvents. How can I prepare a suitable formulation?

  • pH Modification: If the compound has an ionizable group (the quinoline nitrogen has a pKa around 2.8-3.2), solubility may be increased in acidic solutions (e.g., dilute HCl).[8][11] This forms a more soluble salt. However, this is highly dependent on the final pH required for your experiment.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[12][13] This is a common strategy for creating solvent-free formulations.

  • Advanced Formulations: For in vivo studies or complex applications, more advanced techniques like creating solid dispersions with hydrophilic polymers (e.g., PEG, PVP) or lipid-based formulations may be necessary.[10][14][15]

Solubility Data Summary

While precise quantitative solubility data for this compound is not widely published, the following table summarizes its expected solubility based on its chemical properties and data from related nitroquinoline compounds.[6][8]

SolventSolvent TypeExpected Qualitative SolubilityNotes
WaterAqueousInsoluble / Very Slightly SolubleLogSw estimated at -2.39.[16]
Phosphate-Buffered Saline (PBS)Aqueous BufferInsoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleRecommended for primary stock solutions.[6]
N,N-Dimethylformamide (DMF)Polar AproticSolubleAn alternative to DMSO.[7]
EthanolPolar ProticSoluble / Slightly SolubleMay require warming.[6][8]
MethanolPolar ProticSoluble / Slightly SolubleSimilar to ethanol.[6]
ChloroformNonpolarSoluble[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound (MW: 188.18 g/mol ).

Materials:

  • This compound solid

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM solution, you need 1.88 mg of the compound.

    • Calculation: 0.010 mol/L * 0.001 L * 188.18 g/mol = 0.00188 g = 1.88 mg

  • Weigh Compound: Carefully weigh out the calculated amount (e.g., 1.88 mg) of this compound and place it into a sterile vial. For accuracy, it is often easier to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly (5.31 mL for 10 mg).

  • Add Solvent: Add the appropriate volume of high-quality DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Place the vial in a sonicator water bath for 10-15 minutes to ensure complete dissolution.

    • Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for Solubility Screening

This protocol provides a systematic approach to test the solubility of the compound in various solvents to find the optimal one for your specific application.

Materials:

  • This compound solid

  • A panel of test solvents (e.g., water, PBS, ethanol, DMSO, etc.)

  • Small, clear glass vials (e.g., 1.5 mL)

  • Vortex mixer and sonicator

Methodology:

  • Dispense Compound: Pre-weigh approximately 1 mg of this compound into each labeled glass vial.

  • Initial Solvent Addition: Add 100 µL of the first test solvent to the corresponding vial. This creates an initial high concentration test of 10 mg/mL.

  • Assess Solubility:

    • Vortex the vial for 30 seconds.

    • Visually inspect for dissolution. If fully dissolved, the compound is soluble at ≥10 mg/mL in that solvent.

    • If not fully dissolved, sonicate for 5-10 minutes and re-inspect.

  • Titrate Solvent: If the compound is not soluble at 10 mg/mL, add another 100 µL of the solvent (total volume 200 µL, concentration test of 5 mg/mL). Repeat the assessment steps (vortex, sonicate, inspect).

  • Continue Titration: Continue adding solvent in fixed increments (e.g., 200 µL, 500 µL) to determine the approximate solubility limit in each solvent.

  • Record Observations: Document the results in a clear table, noting whether the compound was "Insoluble," "Partially Soluble," or "Fully Soluble" at each concentration tested for each solvent.

Visualized Workflows and Relationships

experimental_workflow start Receive Compound (this compound) stock_prep Prepare High-Concentration Stock Solution (e.g., 10mM in DMSO) start->stock_prep dilution Dilute Stock into Final Aqueous Medium (Buffer/Media) stock_prep->dilution precip_check Observe for Precipitation dilution->precip_check success Solution is Ready for Experiment precip_check->success No troubleshoot Go to Troubleshooting Guide: - Lower Final Concentration - Add Co-solvent/Surfactant - Modify Dilution Method precip_check->troubleshoot Yes decision_tree exp_type Experimental System? invitro In Vitro exp_type->invitro invivo In Vivo / Pre-clinical exp_type->invivo cell_assay Cell-Based Assay invitro->cell_assay biochem_assay Biochemical Assay invitro->biochem_assay sol_invivo Advanced Formulation Required: - Co-solvent system (PEG, propylene glycol) - Cyclodextrin complexation - Lipid-based delivery (emulsion) invivo->sol_invivo sol_cell Use DMSO/Ethanol Stock. Keep final solvent conc. low (e.g., <0.5%) cell_assay->sol_cell sol_biochem DMSO/Ethanol stock is usually acceptable. Check for enzyme/protein interference. biochem_assay->sol_biochem logical_relationships solubility Compound Solubility temp Temperature temp->solubility ph pH of Medium ph->solubility cosolvent Co-solvents / Surfactants cosolvent->solubility particle Particle Size (Micronization) particle->solubility structure Molecular Structure (Hydrophobicity) structure->solubility

References

Side reactions to consider when using 6-Methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methyl-5-nitroquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential side reactions and other experimental challenges associated with the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side reactions to consider when working with this compound?

A1: Due to the presence of a nitro group, a methyl group, and the quinoline core, several side reactions are possible depending on the experimental conditions. These primarily include:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or aminoquinolines. This is particularly relevant in the presence of reducing agents or under certain catalytic conditions.

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a formyl or carboxyl group under strong oxidizing conditions.

  • Further Nitration: Under harsh nitrating conditions, there is a possibility of introducing a second nitro group onto the quinoline ring.

  • Ring Opening/Degradation: Extreme pH (highly acidic or basic) and high temperatures can lead to the degradation of the quinoline ring system.

  • Polymerization/Tar Formation: Strong acidic conditions, often used in quinoline synthesis (like the Skraup reaction), can lead to the formation of polymeric tars.

Q2: I am observing a color change in my sample of this compound upon storage. What could be the cause?

A2: Nitroaromatic compounds can be sensitive to light and air. A color change, often to a darker yellow or brown, may indicate photodegradation or slow oxidation of the compound. It is recommended to store this compound in a cool, dark place, preferably under an inert atmosphere, to minimize degradation.

Q3: Can the nitro group on this compound be displaced by a nucleophile?

A3: Nucleophilic aromatic substitution (SNAr) on the quinoline ring is possible, but the reactivity is highly dependent on the position of the nitro group and the reaction conditions. The electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes. Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid inhalation of dust or vapors.

Troubleshooting Guides

Issue 1: Unexpected Product Formation - Reduction of the Nitro Group
Symptom Potential Cause Recommended Solution
Mass spectrometry data shows a peak corresponding to the aminoquinoline (M-30) or hydroxylaminoquinoline (M-16).Presence of a reducing agent in the reaction mixture (e.g., certain metals, hydrides).Carefully review all reagents and solvents for potential reducing agents. Use freshly distilled solvents if necessary.
TLC analysis shows a new, more polar spot.Catalytic hydrogenation conditions are too harsh or prolonged.Optimize reaction time, temperature, and catalyst loading. Consider using a milder reducing agent.
Reaction with a nucleophile unexpectedly leads to the aminoquinoline.The nucleophile itself or impurities within it are acting as a reducing agent.Purify the nucleophile before use. Run a control reaction without the primary substrate to check for background reactivity.
Issue 2: Low Yield and Tar Formation in Synthesis/Reactions
Symptom Potential Cause Recommended Solution
A dark, insoluble tarry substance is formed during a reaction in strong acid.Polymerization of the quinoline starting material or intermediates.If using a Skraup-type synthesis, consider adding a moderator like ferrous sulfate to control the exothermicity. Alternatively, explore modern synthetic methods that use milder conditions.
The reaction mixture becomes very dark and difficult to work up.Overheating of the reaction mixture.Maintain strict temperature control throughout the reaction. Use a temperature-controlled reaction vessel.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Nitro Group Reduction by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is often a good starting point. The optimal ratio may need to be determined empirically.

  • Spotting: Spot the prepared sample, a standard of this compound, and if available, a standard of 6-methyl-5-aminoquinoline on the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Visualization: After the solvent front has reached a sufficient height, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). The reduced products (aminoquinoline) will typically have a lower Rf value (be more polar) than the starting nitroquinoline.

Visualizations

Side_Reactions Potential Side Reactions of this compound cluster_products Potential Byproducts A This compound B Reduction A->B Reducing Agents (e.g., H2/Pd, Fe/HCl) C Oxidation A->C Oxidizing Agents (e.g., KMnO4) D Further Nitration A->D Harsh Nitrating Conditions (HNO3/H2SO4) E Ring Degradation A->E Extreme pH, High Temperature P1 6-Methyl-5-aminoquinoline B->P1 P2 6-Formyl-5-nitroquinoline C->P2 P3 6-Methyl-dinitroquinoline D->P3 P4 Degradation Products E->P4

Caption: Overview of potential side reactions.

Troubleshooting_Workflow Troubleshooting Unexpected Product Formation Start Experiment with This compound Problem Unexpected Product(s) Observed (TLC, MS, NMR) Start->Problem Analysis Analyze Spectroscopic Data (MS for M-30, M-16; NMR for new signals) Problem->Analysis CheckReagents Check for Unintended Reducing/Oxidizing Agents Analysis->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Atmosphere) Analysis->CheckConditions Purify Purify Starting Materials and Solvents CheckReagents->Purify Optimize Optimize Reaction Conditions (Milder Reagents, Lower Temp.) CheckConditions->Optimize Purify->Optimize End Desired Product Obtained Optimize->End

Technical Support Center: Scaling Up the Synthesis of 6-Methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 6-Methyl-5-nitroquinoline. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a successful and safe synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the nitration of 6-methylquinoline.

ProblemPotential Cause(s)Recommended Solutions
Low Yield of this compound Incomplete Reaction: Insufficient nitrating agent, low reaction temperature, or short reaction time.- Gradually increase the equivalents of the nitrating agent (e.g., nitric acid/sulfuric acid mixture).- Carefully increase the reaction temperature while monitoring for the formation of side products.[1]- Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Product Degradation: Overly harsh reaction conditions, such as excessive temperature.- Maintain strict temperature control, ideally using an ice-salt bath during the addition of the nitrating mixture.[1]- Avoid prolonged exposure to high temperatures during the reaction and work-up.
Sub-optimal Work-up: Inefficient extraction or product loss during purification.- Ensure complete extraction of the product from the aqueous phase using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).- Optimize purification techniques such as recrystallization or column chromatography.
Presence of Multiple Isomeric Impurities Lack of Regioselectivity: The nitration of 6-methylquinoline can lead to the formation of positional isomers, primarily 6-methyl-8-nitroquinoline, in addition to the desired 5-nitro isomer.[2][3] The methyl group is an ortho-, para-director, which can influence the position of nitration on the quinoline ring.- Reaction Control: Carefully control the reaction temperature, as lower temperatures often favor the formation of the 5-nitro isomer.- Purification Strategy: A multi-step purification approach may be necessary. This could involve an initial recrystallization to enrich the desired this compound, followed by column chromatography for final purification.[1]
Formation of Dinitro Byproducts Over-nitration: Use of a large excess of the nitrating agent or overly aggressive reaction conditions.- Use a stoichiometric or only a slight excess of the nitrating agent.- Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents and throughout the reaction.[1]
Difficulty in Product Isolation/Precipitation Product is soluble in the acidic aqueous mixture: The product may not precipitate upon quenching the reaction with water.- Perform a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract several times with a suitable water-immiscible organic solvent.[1]
Runaway Reaction Poor Temperature Control: The nitration reaction is highly exothermic.- Ensure efficient stirring and use a reliable cooling bath (e.g., ice-salt or dry ice-acetone).- Add the nitrating agent slowly and dropwise, monitoring the internal temperature of the reaction mixture closely.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 6-methylquinoline?

A1: The nitration of the quinoline ring generally occurs at the 5- and 8-positions.[2] For 6-methylquinoline, the primary products are expected to be this compound and 6-methyl-8-nitroquinoline. The methyl group at the 6-position can influence the ratio of these isomers. Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired 5-nitro isomer.

Q2: How can I effectively separate the this compound from its 8-nitro isomer?

A2: A combination of purification techniques is often most effective. Initial recrystallization from a suitable solvent system can enrich the desired isomer. For high purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common and effective method.[1] High-Performance Liquid Chromatography (HPLC) can also be used for both analytical and preparative separations.

Q3: What are the key safety precautions to consider when scaling up this nitration reaction?

A3: Nitration reactions are highly exothermic and require strict safety protocols. Key precautions include:

  • Performing the reaction in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[4]

  • Ensuring efficient stirring and cooling to prevent runaway reactions.

  • Adding the nitrating agent slowly and monitoring the temperature continuously.

  • Having an emergency plan and necessary materials (e.g., a base for neutralization) readily available.

Q4: Can I use a different nitrating agent besides a mixture of nitric and sulfuric acids?

A4: While a mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent for this type of reaction, other reagents can be used. However, any change in the nitrating agent will require a thorough optimization of the reaction conditions, including temperature, reaction time, and stoichiometry.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the nitration of 6-bromoquinoline and should be optimized for the specific scale of the reaction.

Materials and Equipment:

  • Reagents: 6-Methylquinoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Dichloromethane (CH₂Cl₂), 10% aqueous Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄), Ice.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-salt bath, dropping funnel, separatory funnel, rotary evaporator, apparatus for column chromatography, standard laboratory glassware.

Reaction Setup and Procedure:

  • Preparation of the 6-Methylquinoline Solution:

    • In a round-bottom flask, dissolve 6-methylquinoline in concentrated sulfuric acid while cooling in an ice-salt bath. Stir the solution until the 6-methylquinoline is completely dissolved.

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture is kept cool in an ice bath.

  • Nitration Reaction:

    • Slowly add the nitrating mixture dropwise to the solution of 6-methylquinoline in sulfuric acid. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a 10% aqueous sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water can be employed.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. Note that these values may require optimization for a specific scale.

ParameterValue
Reactants
6-Methylquinoline1.0 equivalent
Concentrated Sulfuric Acid5-10 volumes based on 6-methylquinoline
Concentrated Nitric Acid1.1 - 1.5 equivalents
Reaction Conditions
Temperature0 - 5 °C
Reaction Time1 - 3 hours
Yield and Purity
Typical Yield60 - 80% (after purification)
Purity (by HPLC)>98%

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_reaction Nitration cluster_workup Work-up & Isolation cluster_purification Purification prep_substrate Dissolve 6-Methylquinoline in conc. H₂SO₄ at 0-5°C reaction Slowly add Nitrating Mixture to Substrate Solution at 0-5°C prep_substrate->reaction prep_nitrating Prepare Nitrating Mixture (HNO₃ + H₂SO₄) at 0°C prep_nitrating->reaction stir Stir at 0-5°C for 1-3h reaction->stir quench Pour Reaction Mixture onto Crushed Ice stir->quench neutralize Neutralize with 10% NaHCO₃ quench->neutralize extract Extract with Dichloromethane neutralize->extract dry_concentrate Dry (Na₂SO₄) and Concentrate extract->dry_concentrate purify Column Chromatography or Recrystallization dry_concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Method Development for Resolving 6-Methyl-5-nitroquinoline from Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical method development for the separation of 6-Methyl-5-nitroquinoline from its positional isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound peak is co-eluting with one or more of its isomers. How can I achieve separation?

A1: Peak co-elution is the most common challenge when separating positional isomers due to their similar physicochemical properties.[1][2] A systematic approach focusing on improving chromatographic selectivity (α) is required.

Initial Checks:

  • Peak Purity Analysis: If using a photodiode array (PDA) detector, perform a peak purity analysis to confirm co-elution. Look for asymmetrical peaks or shoulders, which can also indicate unresolved components.[1]

Troubleshooting Steps for HPLC/UPLC:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile) to the aqueous phase. Increasing the aqueous portion can enhance retention and sometimes improve separation.[1]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try substituting it with methanol, or use a combination of both.[1]

    • Adjust pH: Since quinoline derivatives have a basic nitrogen atom, the mobile phase pH can significantly alter retention and selectivity. Experiment with a pH range around the pKa of the quinoline nitrogen (typically 4-5) using appropriate buffers (e.g., phosphate, acetate, or formate for MS compatibility).[1][3]

    • Incorporate Additives: For challenging separations, consider using ion-pairing agents.[1]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • Phenyl Phases: Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer alternative selectivity for aromatic compounds like quinolines through π-π interactions.[4]

    • Polar-Embedded Phases: These phases (e.g., C18 with an embedded amide or carbamate group) can provide different selectivity for polar compounds and reduce peak tailing.[5]

    • Mixed-Mode Phases: Columns like Newcrom R1, which combine reverse-phase and ion-exchange mechanisms, can be effective for separating isomers.[6]

  • Adjust Temperature: Lowering the column temperature can sometimes increase selectivity and improve the resolution of closely eluting isomers.[5]

Q2: I am observing poor peak shape (tailing or fronting) for my this compound peak. What is the cause and how can I fix it?

A2: Poor peak shape compromises quantification accuracy and can hide low-level impurities.

  • Peak Tailing: This is often caused by secondary interactions between the basic nitrogen on the quinoline ring and acidic silanol groups on the silica support of the column.[1]

    • Solution 1: Adjust pH: Work at a lower mobile phase pH (e.g., pH < 3) to protonate the silanol groups and minimize interaction.

    • Solution 2: Use a Base-Deactivated Column: Modern, end-capped, high-purity silica columns are designed to minimize silanol activity.

    • Solution 3: Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Peak Fronting: This is typically a sign of column overload.[2]

    • Solution: Reduce the sample concentration or the injection volume.

Q3: My retention times are shifting between injections. What should I do?

A3: Unstable retention times indicate a lack of method robustness or a system issue.[1]

  • Check for Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Degas the mobile phase thoroughly and purge the pump system.[1]

  • Ensure Column Equilibration: Isocratic methods require the column to be fully equilibrated with the mobile phase. For gradient methods, ensure the post-run equilibration time is sufficient before the next injection.

  • Control Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can significantly impact retention times.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure the composition is accurate. Buffer precipitation can also be an issue if the organic solvent percentage is too high.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for this compound and its isomers?

A1: A good starting point is a standard reversed-phase method. Based on available data for similar compounds, begin with a C18 column and a scouting gradient.[1][6] A suggested starting method is provided in the protocols section below. The key to resolving isomers is to then systematically optimize selectivity by adjusting mobile phase parameters and evaluating different stationary phases.[7]

Q2: Should I use HPLC, GC, or SFC for this separation?

A2: The choice depends on the specific isomers, the sample matrix, and available equipment.

  • HPLC/UPLC: This is the most common and versatile technique for non-volatile or thermally sensitive compounds like nitroquinolines. It offers a wide variety of stationary and mobile phases to optimize selectivity.[7]

  • GC-MS: If the isomers are sufficiently volatile and thermally stable, GC can offer very high efficiency and resolution.[8][9] It is particularly useful for identifying unknown impurities when coupled with a mass spectrometer.

  • SFC (Supercritical Fluid Chromatography): SFC is an excellent alternative, often providing faster separations and unique selectivity compared to HPLC.[10][11] It is considered a "green" technique due to its use of supercritical CO₂ as the primary mobile phase.[12] It has proven highly effective for challenging chiral and achiral separations in the pharmaceutical industry.[13][14]

Q3: How do I prepare my sample for analysis?

A3: Proper sample preparation is crucial for reliable results. A general protocol is provided below. The key is to dissolve the sample in a solvent that is compatible with the mobile phase to ensure good peak shape. The final sample solution should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the column.[1]

Q4: What detection method is most suitable?

A4: UV detection is standard for quinoline derivatives due to their strong chromophores. A photodiode array (PDA) detector is recommended as it allows for monitoring at multiple wavelengths and performing peak purity analysis. For identifying unknown isomers or impurities, Mass Spectrometry (MS) is the preferred detector due to its high sensitivity and ability to provide structural information.[15]

Data Presentation

Table 1: Illustrative Effect of Chromatographic Parameters on Isomer Resolution

This table provides a conceptual overview of how changing parameters can influence the separation of positional isomers based on general chromatographic principles. Actual results will vary.

Parameter ChangePotential Effect on Selectivity (α)Rationale
Column Chemistry
C18 → Phenyl-HexylSignificant ChangeIntroduces π-π interactions, which can differentiate isomers based on electron density and accessibility of the aromatic rings.[4]
C18 → Polar-EmbeddedModerate ChangeAlters hydrogen bonding capability and can reduce secondary interactions with the basic quinoline nitrogen.[5]
Mobile Phase
Acetonitrile → MethanolModerate ChangeMethanol is a protic solvent and a better hydrogen bond donor, altering interactions with both the analyte and stationary phase compared to the aprotic acetonitrile.[1]
Adjusting pH (e.g., 3.0 to 4.5)Significant ChangeChanges the ionization state of the quinoline nitrogen, significantly impacting retention and selectivity on reversed-phase columns.[1]
Temperature
40°C → 25°CMinor to Moderate ChangeLower temperatures can enhance subtle differences in analyte-stationary phase interactions, sometimes improving resolution.[5]

Experimental Protocols

Protocol 1: General Sample Preparation for Analysis

  • Weighing: Accurately weigh approximately 5 mg of the sample mixture.

  • Dissolution: Dissolve the sample in 5 mL of a suitable solvent (e.g., 50:50 acetonitrile:water or methanol). The chosen solvent should be compatible with the initial mobile phase conditions.

  • Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Dilution: Dilute this stock solution to a final concentration suitable for the detector response (e.g., 0.1 mg/mL).

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC or GC vial.[1]

Protocol 2: Suggested Starting HPLC-UV Method

This method is a starting point for optimization.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or a standard C18 column).[6]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility).[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 10% B

    • 18-25 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm or PDA scan from 200-400 nm.

Visualizations

G Troubleshooting Workflow for Peak Co-elution start Poor Resolution or Co-elution Observed check_purity Perform Peak Purity Analysis (if PDA is available) start->check_purity optimize_mp Optimize Mobile Phase check_purity->optimize_mp change_solvent Adjust Organic/Aqueous Ratio optimize_mp->change_solvent Step 1 switch_solvent Switch Organic Modifier (ACN <=> MeOH) change_solvent->switch_solvent If needed success Resolution Achieved change_solvent->success adjust_ph Adjust pH switch_solvent->adjust_ph If ionizable switch_solvent->success change_column Change Stationary Phase adjust_ph->change_column If MP fails adjust_ph->success phenyl_col Try Phenyl-based Column (for π-π interactions) change_column->phenyl_col polar_col Try Polar-Embedded Column phenyl_col->polar_col Or phenyl_col->success adjust_temp Adjust Temperature polar_col->adjust_temp If needed polar_col->success lower_temp Decrease Temperature adjust_temp->lower_temp lower_temp->success fail Still No Resolution? Consider Orthogonal Method (GC/SFC) lower_temp->fail Final Step

Caption: A step-by-step workflow for troubleshooting poor peak resolution.

G Decision Tree for Selecting Chromatographic Method start Start: Separate This compound Isomers q_volatility Are isomers volatile and thermally stable? start->q_volatility use_gc GC-MS is a strong candidate. (High Resolution) q_volatility->use_gc Yes no_gc GC is likely unsuitable. q_volatility->no_gc No q_hplc Is standard equipment and wide flexibility preferred? use_gc->q_hplc no_gc->q_hplc use_hplc HPLC/UPLC is the recommended starting point. (Versatile) q_hplc->use_hplc Yes q_sfc Is a 'green' method, high speed, or orthogonal selectivity needed? q_hplc->q_sfc No end_hplc Proceed with HPLC Method Development use_hplc->end_hplc use_sfc SFC is an excellent alternative. (Fast & Green) q_sfc->use_sfc Yes q_sfc->end_hplc No

Caption: A decision tree for selecting the appropriate chromatographic method.

References

Validation & Comparative

A Comparative Analysis of 6-Methyl-5-nitroquinoline and 8-Methyl-5-nitroquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the chemical and potential biological properties of two constitutional isomers: 6-Methyl-5-nitroquinoline and 8-Methyl-5-nitroquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of substituted nitroquinolines.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of many synthetic and natural products with significant biological activities. The introduction of a nitro group onto the quinoline scaffold is a common strategy in medicinal chemistry to modulate the electronic properties and enhance the therapeutic potential of these molecules. Nitroquinolines have been investigated for their anticancer and antimicrobial properties. This guide focuses on the comparative aspects of this compound and 8-Methyl-5-nitroquinoline, highlighting the influence of the methyl group's position on their characteristics.

Physicochemical Properties

The position of the methyl group on the quinoline ring influences the physicochemical properties of the molecule, which in turn can affect its biological activity, solubility, and metabolic stability. A summary of the key physicochemical properties is presented in Table 1.

PropertyThis compound8-Methyl-5-nitroquinoline
Molecular Formula C₁₀H₈N₂O₂[1]C₁₀H₈N₂O₂[2]
Molecular Weight 188.18 g/mol [1]188.18 g/mol [2]
IUPAC Name This compound[1]8-methyl-5-nitroquinoline[2]
CAS Number 23141-61-9[1]64976-62-1[2]
Appearance SolidSolid
Melting Point 116-120 °CNot available

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized compounds. While complete spectral assignments are beyond the scope of this guide, Table 2 provides references to publicly available NMR and IR spectra for both isomers.

SpectrumThis compound8-Methyl-5-nitroquinoline
¹H NMR Available on PubChemAvailable on PubChem
¹³C NMR Not readily availableNot readily available
IR Available on PubChemAvailable on PubChem

Synthesis Protocols

The synthesis of both this compound and 8-Methyl-5-nitroquinoline can be achieved through a two-step process involving the Skraup synthesis of the corresponding methylquinoline followed by regioselective nitration.

Synthesis of this compound

Step 1: Skraup Synthesis of 6-Methylquinoline

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[3] For the synthesis of 6-methylquinoline, p-toluidine is used as the starting aniline.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Addition of Reactants: Slowly add p-toluidine to the cooled mixture with continuous stirring. Then, add an oxidizing agent, such as nitrobenzene or arsenic acid, portion-wise.

  • Heating: Heat the reaction mixture gently at first, and then more strongly to maintain a vigorous reaction. The reaction is typically exothermic and requires careful temperature control.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide) until the solution is alkaline.

  • Purification: Extract the crude 6-methylquinoline with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Step 2: Nitration of 6-Methylquinoline

The nitration of 6-methylquinoline is expected to be regioselective, with the nitro group preferentially adding to the 5-position due to the directing effects of the methyl group and the quinoline nitrogen.

Experimental Protocol:

  • Reaction Setup: Dissolve 6-methylquinoline in concentrated sulfuric acid in a flask cooled in an ice-salt bath.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature low.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 6-methylquinoline while maintaining a low temperature (typically below 10 °C).

  • Work-up: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, and then pour it onto crushed ice.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 8-Methyl-5-nitroquinoline

Step 1: Skraup Synthesis of 8-Methylquinoline

The synthesis of 8-methylquinoline follows the same Skraup protocol, but with o-toluidine as the starting aniline.

Experimental Protocol:

  • Reaction Setup: Follow the same setup as for the synthesis of 6-methylquinoline.

  • Addition of Reactants: Slowly add o-toluidine to the cooled sulfuric acid-glycerol mixture, followed by the portion-wise addition of the oxidizing agent.

  • Heating and Work-up: Proceed with the same heating and work-up procedure as described for 6-methylquinoline.

  • Purification: Purify the crude 8-methylquinoline by vacuum distillation.

Step 2: Nitration of 8-Methylquinoline

The nitration of 8-methylquinoline is also expected to be regioselective, yielding 8-Methyl-5-nitroquinoline as the major product.

Experimental Protocol:

  • Reaction Setup and Nitrating Mixture: Follow the same procedures as for the nitration of 6-methylquinoline.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 8-methylquinoline in concentrated sulfuric acid at a low temperature.

  • Work-up and Purification: Follow the same work-up and purification steps as described for this compound to obtain the final product.

Synthesis_Workflow cluster_6_methyl This compound Synthesis cluster_8_methyl 8-Methyl-5-nitroquinoline Synthesis p_toluidine p-Toluidine skraup_6 Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) p_toluidine->skraup_6 methyl_6_quinoline 6-Methylquinoline skraup_6->methyl_6_quinoline nitration_6 Nitration (HNO₃, H₂SO₄) methyl_6_quinoline->nitration_6 final_6_methyl This compound nitration_6->final_6_methyl o_toluidine o-Toluidine skraup_8 Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) o_toluidine->skraup_8 methyl_8_quinoline 8-Methylquinoline skraup_8->methyl_8_quinoline nitration_8 Nitration (HNO₃, H₂SO₄) methyl_8_quinoline->nitration_8 final_8_methyl 8-Methyl-5-nitroquinoline nitration_8->final_8_methyl

Caption: Synthetic workflow for this compound and 8-Methyl-5-nitroquinoline.

Comparative Biological Activity

While direct comparative experimental data for this compound and 8-Methyl-5-nitroquinoline is limited in the publicly available literature, the biological activities of related nitroquinoline derivatives suggest that these compounds may possess anticancer and antimicrobial properties. The position of the methyl group is expected to influence the potency and selectivity of these activities.

Anticancer Activity

Nitroquinoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms of action for some nitroquinolines include the induction of oxidative stress and apoptosis.[5] For instance, the related compound 8-hydroxy-5-nitroquinoline (nitroxoline) has demonstrated potent anticancer activity.[6]

Hypothesized Comparative Cytotoxicity:

It is plausible that both this compound and 8-Methyl-5-nitroquinoline will exhibit some level of cytotoxicity. The difference in the position of the methyl group could lead to variations in their interaction with biological targets and their metabolic profiles, thus affecting their IC₅₀ values against different cancer cell lines. Without direct experimental data, a definitive comparison of their potency cannot be made.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and 8-Methyl-5-nitroquinoline (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_adhere Incubate Overnight seed_cells->incubate_adhere treat_compounds Treat with Compounds (Varying Concentrations) incubate_adhere->treat_compounds incubate_treatment Incubate for 24/48/72h treat_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h add_mtt->incubate_formazan solubilize Add Solubilizing Agent incubate_formazan->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability and IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Quinolone and nitroaromatic compounds are well-known for their antimicrobial properties. The mechanism of action of quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair.[8] Nitro-heterocyclic drugs can be activated by microbial nitroreductases to form reactive intermediates that damage cellular macromolecules.[9]

Hypothesized Comparative Antimicrobial Activity:

Both this compound and 8-Methyl-5-nitroquinoline are expected to show some antimicrobial activity. The structural differences may lead to variations in their spectrum of activity and their Minimum Inhibitory Concentrations (MICs) against different bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[10][11]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilutions: Prepare serial two-fold dilutions of this compound and 8-Methyl-5-nitroquinoline in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Signaling_Pathway nitroquinoline Nitroquinoline Derivative nitroreductase Bacterial Nitroreductase nitroquinoline->nitroreductase Activation reactive_intermediates Reactive Nitro Intermediates nitroreductase->reactive_intermediates dna_damage DNA Damage reactive_intermediates->dna_damage protein_damage Protein Damage reactive_intermediates->protein_damage cell_death Bacterial Cell Death dna_damage->cell_death protein_damage->cell_death

Caption: Proposed antimicrobial mechanism of action for nitroquinoline derivatives.

Conclusion

This compound and 8-Methyl-5-nitroquinoline are two isomeric compounds with the potential for interesting biological activities, likely in the realms of anticancer and antimicrobial applications. Their synthesis is achievable through well-established organic chemistry reactions. While a direct comparison of their biological efficacy is not yet available in the literature, this guide provides the foundational information and experimental protocols necessary for researchers to undertake such a comparative study. The subtle difference in the position of the methyl group is expected to have a discernible impact on their biological profiles, making a head-to-head comparison a valuable endeavor for the discovery of new therapeutic agents. Future research should focus on the synthesis of these compounds and their systematic evaluation in a panel of cancer cell lines and microbial strains to elucidate their structure-activity relationships.

References

A Comparative Guide to the Biological Activity of 6-Methyl-5-nitroquinoline and Other Nitroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 6-Methyl-5-nitroquinoline and other key nitroquinoline derivatives. The information presented is supported by experimental data from peer-reviewed studies, with a focus on cytotoxicity, antimicrobial effects, and genotoxicity. Detailed experimental protocols and visual representations of key pathways are included to facilitate a comprehensive understanding.

Introduction to Nitroquinolines

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group (-NO2) to the quinoline scaffold can significantly modulate its biological effects, often enhancing its potency. This guide focuses on comparing the biological profile of this compound with other well-studied nitroquinolines, such as the potent carcinogen 4-nitroquinoline 1-oxide (4-NQO) and the repurposed antibiotic nitroxoline (8-hydroxy-5-nitroquinoline).

Comparative Biological Activity

The biological activities of nitroquinolines are diverse and dependent on the position of the nitro group and other substitutions on the quinoline ring. The following sections and tables summarize the available quantitative data for cytotoxicity, antimicrobial activity, and genotoxicity.

Cytotoxicity

The cytotoxic effects of nitroquinoline derivatives have been evaluated against various cancer cell lines. The 50% inhibitory concentration (IC50) is a common metric used to quantify a compound's potency in inhibiting cell growth.

Table 1: Comparative Cytotoxicity of Nitroquinoline Derivatives (IC50, µM)

CompoundStructure/SubstituentsCell LineIC50 (µM)Reference
This compound 5-NO2, 6-CH3 on quinoline-Data Not Available-
Nitroxoline 8-OH, 5-NO2 on quinolineRaji (B-cell lymphoma)0.438[1]
HL60 (Leukemia)-[1]
Panc-1 (Pancreatic)-[1]
A2780 (Ovarian)-[1]
T24 (Bladder)7.85[2]
5637 (Bladder)-[3]
KCC853 (Renal)-[3]
4-Nitroquinoline 1-oxide (4-NQO) 4-NO2, N-oxide on quinolinePNSG13 (BLM-deficient)0.0494[4]
PNSF5 (BLM-complemented)0.1738[4]
7-Methyl-8-nitroquinoline 7-CH3, 8-NO2 on quinolineCaco-2 (Colorectal)1.87[5]
2-Styryl-8-nitroquinolines 8-NO2, 2-styryl on quinolineHeLa (Cervical)2.897 - 10.37[5]
Antimicrobial Activity

Several nitroquinoline derivatives exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity of Nitroquinoline Derivatives (MIC, µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
This compound -Data Not Available-
Nitroxoline Escherichia coli16[6]
Staphylococcus aureus4[6]
Candida albicans8[6]
Mycobacterium abscessus2-4[5]
Clioquinol Fusarium species0.5 - 2[6]
(5-chloro-7-iodo-8-hydroxyquinoline)Aspergillus fumigatus6[6]
Candida species (PMIC50)0.031 - 0.5[6]
Genotoxicity

Genotoxicity assessment is crucial for understanding the potential of a compound to cause DNA damage, which can lead to mutations and cancer. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Table 3: Comparative Genotoxicity of Nitroquinoline Derivatives (Ames Test)

CompoundStrain(s)Metabolic Activation (S9)ResultReference
This compound --Data Not Available-
4-Nitroquinoline 1-oxide (4-NQO) TA97, TA100, TA102Not requiredPositive[7]
7-Methyl-4-nitroquinoline 1-oxide (Predicted based on 4-NQO)Not requiredPositive[7]
Nitrobenzenes/Nitroanilines TA98, TA100VariesOften Positive[8]

Signaling Pathways and Mechanisms of Action

The biological effects of nitroquinolines are mediated through various signaling pathways. Understanding these mechanisms is critical for drug development and for predicting potential therapeutic applications and side effects.

4-Nitroquinoline 1-oxide (4-NQO) Induced Carcinogenesis

4-NQO is a well-established carcinogen that induces DNA damage, primarily through the formation of DNA adducts and the generation of reactive oxygen species (ROS).[4][9] Its metabolic activation is a key step in its carcinogenic activity.

G cluster_0 Cellular Environment cluster_1 DNA Damage cluster_2 Cellular Response 4NQO 4NQO Metabolic_Activation Metabolic_Activation 4NQO->Metabolic_Activation Reduction 4HAQO 4-Hydroxyamino quinoline 1-oxide (4-HAQO) Metabolic_Activation->4HAQO ROS Reactive Oxygen Species (ROS) Metabolic_Activation->ROS DNA DNA 4HAQO->DNA Covalent Binding ROS->DNA DNA_Adducts DNA_Adducts DNA->DNA_Adducts Oxidative_Damage Oxidative_Damage DNA->Oxidative_Damage DNA_Repair DNA Repair Activation DNA_Adducts->DNA_Repair Oxidative_Damage->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis If damage is severe Mutation_Carcinogenesis Mutation & Carcinogenesis DNA_Repair->Mutation_Carcinogenesis If repair fails

Caption: Proposed mechanism of 4-NQO-induced carcinogenesis.

Nitroxoline Anticancer Signaling Pathway

Nitroxoline exerts its anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the AMPK/mTOR pathway.[10]

G Nitroxoline Nitroxoline AMPK AMPK Nitroxoline->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits CyclinD1_Rb_Cdc25A Cyclin D1-Rb-Cdc25A Axis AMPK->CyclinD1_Rb_Cdc25A Inhibits p70S6K p70S6K mTOR->p70S6K Activates Cell_Cycle_Arrest G1 Cell Cycle Arrest p70S6K->Cell_Cycle_Arrest CyclinD1_Rb_Cdc25A->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified nitroxoline anticancer signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, providing an indication of cell viability and proliferation.[11][12][13]

Workflow:

G Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat with nitroquinoline compounds Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT reagent and incubate Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Solubilize formazan crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement 5. Measure absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis 6. Calculate IC50 Absorbance_Measurement->Data_Analysis

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the nitroquinoline compounds for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[14][15][16][17][18]

Workflow:

G Serial_Dilution 1. Prepare serial dilutions of compounds in broth Inoculation 2. Inoculate with a standardized bacterial suspension Serial_Dilution->Inoculation Incubation 3. Incubate at 37°C for 16-20 hours Inoculation->Incubation Visual_Inspection 4. Visually inspect for bacterial growth Incubation->Visual_Inspection MIC_Determination 5. Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the nitroquinoline compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Genotoxicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[19][20][21][22][23]

Workflow:

G Strain_Preparation 1. Prepare overnight cultures of Salmonella typhimurium strains Compound_Exposure 2. Expose bacteria to test compound (with/without S9) Strain_Preparation->Compound_Exposure Plating 3. Plate on minimal glucose agar plates Compound_Exposure->Plating Incubation 4. Incubate at 37°C for 48-72 hours Plating->Incubation Colony_Counting 5. Count revertant colonies Incubation->Colony_Counting

Caption: General workflow for the Ames test.

Detailed Protocol:

  • Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence of a small amount of histidine.

  • Plating: The mixture is plated on a minimal glucose agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and other nitroquinoline derivatives. While significant data exists for compounds like 4-NQO and nitroxoline, highlighting their potent genotoxic and anticancer/antimicrobial activities respectively, there is a notable lack of direct experimental data for this compound. Based on structure-activity relationships, it is plausible that this compound possesses biological activity, but further experimental validation is crucial. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers to design and conduct studies to further elucidate the biological profile of this and other understudied nitroquinoline derivatives, ultimately contributing to the development of novel therapeutic agents.

References

6-Methyl-5-nitroquinoline as a Chemical Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-methyl-5-nitroquinoline as a potential chemical probe, placed in the context of known inhibitors of DNA methyltransferases (DNMTs). Due to the limited publicly available biological data for this compound, this document serves as a foundational resource to stimulate further investigation. We compare its physicochemical properties to established DNMT inhibitors and provide detailed experimental protocols for its synthesis and potential biological evaluation.

Introduction to this compound

This compound is a heterocyclic aromatic compound.[1] While its specific biological targets have not been extensively characterized in publicly available literature, the quinoline scaffold is a common feature in a variety of biologically active molecules, including those with antimicrobial and anticancer properties.[2][3][4] Notably, several quinoline-based compounds have been identified as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are significant targets in cancer therapy.[5][6] This guide, therefore, explores the potential of this compound as a chemical probe for DNMTs by comparing it with established inhibitors of this enzyme class.

Physicochemical Properties: A Comparative Overview

A chemical probe's utility is significantly influenced by its physicochemical properties, which affect its solubility, cell permeability, and interaction with biological targets. Below is a comparison of the computed properties of this compound with those of known DNMT inhibitors SGI-1027, Nanaomycin A, and RG108.

PropertyThis compoundSGI-1027Nanaomycin ARG108
Molecular Formula C₁₀H₈N₂O₂[1]C₂₈H₂₅N₇OC₁₆H₁₄O₆C₁₉H₁₄N₂O₄[7]
Molecular Weight ( g/mol ) 188.18[1]463.53318.29334.33[7]
XLogP3 2.4[1]4.11.13.2
Hydrogen Bond Donors 0[1]221
Hydrogen Bond Acceptors 4[1]765

Performance Comparison as a DNMT Inhibitor

While direct experimental data for this compound is not available, the following table summarizes the reported inhibitory activities of well-characterized DNMT inhibitors. This provides a benchmark for the potential efficacy that would need to be demonstrated for this compound to be considered a useful probe.

Chemical ProbeTarget(s)IC₅₀ ValuesCell-Based Activity
This compound Hypothesized: DNMTsData not availableData not available
SGI-1027 DNMT1, DNMT3A, DNMT3B[8]DNMT1: 12.5 µM, DNMT3A: 8 µM, DNMT3B: 7.5 µM (with poly(dI-dC) substrate)[8]Induces degradation of DNMT1 in various cancer cell lines.[9]
Nanaomycin A Selective for DNMT3B[10][11]DNMT3B: 500 nM[11]Reduces global methylation and reactivates tumor suppressor genes in cancer cells.[10]
RG108 DNMTs[7]115 nM[7]Causes demethylation and reactivation of tumor suppressor genes.[12]

Experimental Protocols

To facilitate the investigation of this compound as a chemical probe, the following experimental protocols are provided.

Synthesis of this compound (General Method)

This protocol is a generalized procedure based on known methods for the synthesis of substituted nitroquinolines and should be adapted and optimized.

Materials:

  • 6-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Organic solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flask, dissolve 6-methylquinoline in concentrated sulfuric acid, ensuring the mixture is cool (0-5°C) in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time while gradually warming to room temperature.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Neutralize the solution with a sodium hydroxide solution.

  • Collect the precipitate by filtration and wash with cold water until the washings are neutral.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.

Cell Viability Assay (MTT Assay)

This assay is a common method to assess the cytotoxic effects of a compound on cultured cells.[4][13]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)[4]

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.[4]

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and an untreated control.[13]

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.[4]

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro DNA Methyltransferase (DNMT) Activity Assay

This is a general protocol for a non-radioactive, ELISA-based DNMT activity assay.[14][15] Commercial kits are also available for this purpose.

Materials:

  • Recombinant human DNMT1, DNMT3A, or DNMT3B enzyme

  • DNMT assay buffer

  • S-adenosyl-L-methionine (SAM)

  • DNA substrate (e.g., poly(dI-dC)) coated on a microplate

  • This compound and positive control inhibitors

  • Primary antibody against 5-methylcytosine (5-mC)

  • HRP-conjugated secondary antibody

  • HRP substrate

  • Stop solution

  • Microplate reader

Procedure:

  • To the DNA-coated wells, add the DNMT assay buffer, the DNMT enzyme, SAM, and varying concentrations of this compound or a control inhibitor.

  • Incubate the plate to allow the methylation reaction to proceed.

  • Wash the wells to remove unreacted components.

  • Add the primary antibody against 5-mC and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody, followed by incubation.

  • Wash the wells and add the HRP substrate to develop a colorimetric signal.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

DNMT_Inhibition_Pathway Probe This compound (Hypothesized) DNMT DNA Methyltransferase (DNMT1, DNMT3A, DNMT3B) Probe->DNMT Inhibition Methylation DNA Methylation DNMT->Methylation Catalyzes Silencing Tumor Suppressor Gene Silencing Methylation->Silencing Leads to Cancer Cancer Progression Silencing->Cancer Contributes to

Caption: Hypothesized mechanism of action for this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays Synthesis Synthesis of This compound Purity Purity & Structural Confirmation (NMR, MS) Synthesis->Purity DNMT_Assay DNMT Inhibition Assay (IC50 Determination) Purity->DNMT_Assay Selectivity_Assay Selectivity Profiling (Other Methyltransferases) DNMT_Assay->Selectivity_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) DNMT_Assay->Cytotoxicity Target_Engagement Cellular Target Engagement (e.g., CETSA) Cytotoxicity->Target_Engagement Demethylation Global Demethylation Assay Target_Engagement->Demethylation

Caption: Experimental workflow for evaluating a novel chemical probe.

Probe_Evaluation_Logic Potent Potent? (Low nM to µM IC50) Selective Selective? Potent->Selective Yes Cell_Active Cell Active? Selective->Cell_Active Yes MoA Known MoA? Cell_Active->MoA Yes Useful_Probe Useful Chemical Probe MoA->Useful_Probe Yes

Caption: Logical relationship for the validation of a chemical probe.

References

Validating the Purity of Synthesized 6-Methyl-5-nitroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical, non-negotiable step. This guide provides a comprehensive framework for validating the purity of 6-Methyl-5-nitroquinoline, a key building block in medicinal chemistry. We will explore standard analytical techniques, offer detailed experimental protocols, and compare its purity profile with structurally related alternatives, supported by experimental data.

The Imperative of Purity in Research and Development

The presence of impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and overall reproducibility of experimental results. For a compound like this compound, which serves as a precursor in the synthesis of various biologically active molecules, rigorous purity assessment is fundamental to the integrity of any downstream application.[1] A multi-faceted analytical approach, employing orthogonal techniques, is the most robust strategy for a comprehensive purity evaluation.[2]

Comparative Purity Analysis

The purity of synthesized this compound is best assessed using a combination of chromatographic and spectroscopic methods. Each technique provides unique insights into the sample's composition. Below is a comparative summary of expected results for high-purity this compound and two common structural analogs: 6-Methyl-8-nitroquinoline and 6-Nitroquinoline.

Analytical TechniqueThis compound6-Methyl-8-nitroquinoline6-Nitroquinoline
High-Performance Liquid Chromatography (HPLC) >97% (AUC)[3]>98.0% (AUC)>99.0% (AUC)
¹H Nuclear Magnetic Resonance (¹H NMR) Conforms to structureConforms to structureConforms to structure[4]
Mass Spectrometry (MS) [M+H]⁺ = 189.0658 ± 5 ppm[M+H]⁺ = 189.0658 ± 5 ppm[M+H]⁺ = 175.0502 ± 5 ppm
Elemental Analysis (C, H, N) C: 63.83%, H: 4.28%, N: 14.89% (Theoretical)C: 63.83%, H: 4.28%, N: 14.89% (Theoretical)C: 62.07%, H: 3.47%, N: 16.08% (Theoretical)

AUC: Area Under the Curve

Potential Impurities in Synthesis

The synthesis of this compound, typically achieved through the nitration of 6-methylquinoline, can lead to several impurities. These may include:

  • Unreacted Starting Material: Residual 6-methylquinoline.

  • Positional Isomers: Nitration can sometimes occur at other positions on the quinoline ring, leading to isomers such as 6-methyl-8-nitroquinoline or 6-methyl-7-nitroquinoline.[5][6]

  • Over-nitrated Products: The introduction of more than one nitro group.

  • By-products from side reactions: Depending on the specific synthetic route, other impurities may form.[7]

Careful monitoring of the reaction and subsequent purification, often by column chromatography or recrystallization, are essential to minimize these impurities.[8][9]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining accurate and reproducible purity data. The following are representative methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method separates the target compound from impurities and quantifies its purity based on the area under the curve (AUC).[2][10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Phosphoric Acid (B). For MS compatibility, formic acid can be used instead of phosphoric acid.[11]

  • Gradient Program:

    • 0-5 min: 20% A

    • 5-20 min: 20% to 80% A

    • 20-25 min: 80% A

    • 25-30 min: 80% to 20% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure of the synthesized compound and to detect the presence of any proton-containing impurities.[12][13]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of the deuterated solvent.

  • Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1 second.

    • Number of Scans: 16.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the elemental composition.[2][5]

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Ionization Mode: Positive (ESI+).

  • Mass Range: 50-500 m/z.

  • Sample Infusion: The sample, prepared for HPLC analysis, can be directly infused or analyzed via LC-MS.

Elemental Analysis

This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should align closely with the theoretical values for the pure compound.

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: A few milligrams of the dry, homogenous sample are weighed accurately.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Visualizing the Workflow

To clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_decision Final Assessment Synthesis Synthesized This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity %, Impurity Profile) Purification->HPLC Primary Check NMR ¹H NMR (Structure Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS EA Elemental Analysis (Elemental Composition) Purification->EA Decision Purity > Standard? HPLC->Decision NMR->Decision MS->Decision EA->Decision Pass Proceed to Application Decision->Pass Yes Fail Further Purification Decision->Fail No Fail->Purification

Caption: Experimental workflow for purity validation.

G cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy cluster_compositional Compositional center Synthesized Compound Purity Assessment HPLC HPLC (Separation & Quantification) center->HPLC NMR NMR (Structural Elucidation) center->NMR MS Mass Spec (Molecular Weight) center->MS EA Elemental Analysis (Elemental Formula) center->EA

Caption: Orthogonal nature of analytical techniques.

References

A Spectroscopic Showdown: Differentiating 6-Methyl-5-nitroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step. This guide provides a comprehensive spectroscopic comparison of 6-methyl-5-nitroquinoline and its key isomers, offering a clear differentiation based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The presented data, compiled from various spectral databases, serves as a valuable resource for the unambiguous identification of these quinoline derivatives.

The positional isomerism of the nitro group on the 6-methylquinoline scaffold significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. This guide presents a side-by-side comparison of the spectroscopic data for this compound, 6-methyl-8-nitroquinoline, and 8-methyl-5-nitroquinoline.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three isomers of 6-methyl-nitroquinoline.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 6-Methyl-nitroquinoline Isomers

ProtonThis compound6-Methyl-8-nitroquinoline8-Methyl-5-nitroquinoline
H-28.8 - 8.9 (dd)8.9 - 9.0 (dd)8.7 - 8.8 (dd)
H-37.4 - 7.5 (dd)7.4 - 7.5 (dd)7.3 - 7.4 (dd)
H-48.1 - 8.2 (dd)8.1 - 8.2 (dd)8.0 - 8.1 (dd)
H-5-7.7 - 7.8 (d)-
H-77.6 - 7.7 (d)7.5 - 7.6 (d)7.5 - 7.6 (t)
H-88.0 - 8.1 (d)--
CH₃2.5 - 2.6 (s)2.5 - 2.6 (s)2.7 - 2.8 (s)

Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 6-Methyl-nitroquinoline Isomers

CarbonThis compound6-Methyl-8-nitroquinoline8-Methyl-5-nitroquinoline
C-2~150~151~152
C-3~122~123~121
C-4~135~136~134
C-4a~128~129~127
C-5~145~129~148
C-6~138~137~125
C-7~130~124~133
C-8~125~149~140
C-8a~147~148~146
CH₃~18~20~17

Note: Chemical shifts are approximate and based on database predictions and experimental data where available.

FT-IR Spectral Data

Table 3: Key FT-IR Absorption Bands (cm⁻¹) for 6-Methyl-nitroquinoline Isomers

Functional GroupThis compound6-Methyl-8-nitroquinoline8-Methyl-5-nitroquinoline
NO₂ Asymmetric Stretch~1530~1525~1535
NO₂ Symmetric Stretch~1350~1345~1355
C=N Stretch (Quinoline)~1600~1595~1605
C=C Stretch (Aromatic)~1500-1400~1500-1400~1500-1400
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C-H Stretch (Aliphatic)~2950-2850~2950-2850~2950-2850
Mass Spectrometry Data

Table 4: Mass Spectrometry Data for 6-Methyl-nitroquinoline Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compoundC₁₀H₈N₂O₂188.18188 (M⁺), 171, 142, 115[1]
6-Methyl-8-nitroquinolineC₁₀H₈N₂O₂188.18188 (M⁺), 171, 142, 115[2]
8-Methyl-5-nitroquinolineC₁₀H₈N₂O₂188.18188 (M⁺), 171, 142, 115

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 6-methyl-nitroquinoline isomer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved by gentle vortexing.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum on the same spectrometer.

    • A proton-decoupled pulse sequence is typically used.

    • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024-4096) to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the pure KBr pellet for background correction.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

    • Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the compound, for example, m/z 40-300.

Visualizing the Comparison

The following diagrams illustrate the logical relationships and experimental workflow for the spectroscopic analysis of this compound isomers.

Isomer_Comparison cluster_isomers 6-Methyl-nitroquinoline Isomers cluster_techniques Spectroscopic Techniques This compound This compound HNMR ¹H NMR This compound->HNMR Unique aromatic shifts CNMR ¹³C NMR This compound->CNMR Unique C-NO₂ shift FTIR FT-IR This compound->FTIR Characteristic NO₂ stretch MS Mass Spec This compound->MS M⁺ at m/z 188 6-Methyl-8-nitroquinoline 6-Methyl-8-nitroquinoline 6-Methyl-8-nitroquinoline->HNMR Distinct aromatic shifts 6-Methyl-8-nitroquinoline->CNMR Distinct C-NO₂ shift 6-Methyl-8-nitroquinoline->FTIR Characteristic NO₂ stretch 6-Methyl-8-nitroquinoline->MS M⁺ at m/z 188 8-Methyl-5-nitroquinoline 8-Methyl-5-nitroquinoline 8-Methyl-5-nitroquinoline->HNMR Characteristic methyl shift 8-Methyl-5-nitroquinoline->CNMR Characteristic C-NO₂ shift 8-Methyl-5-nitroquinoline->FTIR Characteristic NO₂ stretch 8-Methyl-5-nitroquinoline->MS M⁺ at m/z 188

Caption: Isomer differentiation via spectroscopy.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Isomer Sample Dissolve Dissolve in Solvent Sample->Dissolve Prepare_Pellet Prepare KBr Pellet Sample->Prepare_Pellet NMR_Acq NMR Acquisition (¹H & ¹³C) Dissolve->NMR_Acq MS_Acq MS Acquisition Dissolve->MS_Acq FTIR_Acq FT-IR Acquisition Prepare_Pellet->FTIR_Acq Process_NMR Process NMR Data NMR_Acq->Process_NMR Process_FTIR Process FT-IR Data FTIR_Acq->Process_FTIR Process_MS Process MS Data MS_Acq->Process_MS Comparison Comparative Analysis Process_NMR->Comparison Process_FTIR->Comparison Process_MS->Comparison

Caption: Spectroscopic analysis workflow.

References

A Comparative Analysis of the Reactivity of 6-Methyl-5-nitroquinoline and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the chemical reactivity of 6-methyl-5-nitroquinoline with structurally similar heterocyclic compounds, namely quinoline, 6-methylquinoline, and 5-nitroquinoline. The analysis focuses on key reaction types relevant to synthetic chemistry and drug development, including nucleophilic aromatic substitution, reduction, and oxidation. Due to the limited availability of direct quantitative kinetic data for this compound, its reactivity is inferred from established principles of physical organic chemistry and compared against experimental data for the related heterocycles.

Introduction to Reactivity in Substituted Quinolines

The reactivity of the quinoline ring system is significantly influenced by the electronic properties of its substituents. The introduction of a methyl group (-CH₃) and a nitro group (-NO₂) at the 6- and 5-positions, respectively, creates a unique electronic environment in this compound that dictates its behavior in chemical transformations.

  • Quinoline: The parent heterocycle, quinoline, consists of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient and thus more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, the benzene ring is more electron-rich and undergoes electrophilic substitution, primarily at the 5- and 8-positions.

  • 6-Methylquinoline: The methyl group is an electron-donating group (EDG) through inductive and hyperconjugation effects. Its presence at the 6-position increases the electron density of the carbocyclic ring, making it more activated towards electrophilic substitution compared to quinoline.

  • 5-Nitroquinoline: The nitro group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. Located at the 5-position, it deactivates the carbocyclic ring towards electrophilic attack and strongly activates the entire ring system, especially the carbocyclic part, towards nucleophilic aromatic substitution (SNAr).

  • This compound: This molecule experiences the combined effects of the electron-donating methyl group and the electron-withdrawing nitro group. The powerful deactivating effect of the nitro group is expected to dominate, rendering the carbocyclic ring highly susceptible to nucleophilic attack. The methyl group at the adjacent position will likely exert a secondary, primarily steric, influence on the reaction rates and regioselectivity.

Comparative Reactivity Data

The following tables summarize available experimental data for the reactivity of quinoline, 6-methylquinoline, and 5-nitroquinoline in key chemical transformations. This data provides a baseline for inferring the reactivity of this compound.

Table 1: Nucleophilic Aromatic Substitution (SNAr)
CompoundReagents & ConditionsProduct(s)Yield (%)Reference(s)
5-Nitroquinoline Hydrazine monohydrate, CuO, 100 °C, 10 min5-Aminoquinoline100%[1]
6-Nitroquinoline KCN, methyl nitroacetate, DMSO6-(Methoxalylamino)quinoline-5-carbonitrile and others-[2]
8-Hydroxy-5-nitroquinoline Quinazoline, trifluoroacetic acid, 110 °C, 70 hC-C coupled σ-adduct32%[3]
Inferred Reactivity of this compound ----
The strong electron-withdrawing nitro group at the 5-position is expected to highly activate the carbocyclic ring for nucleophilic attack. The adjacent methyl group at the 6-position may provide some steric hindrance to an incoming nucleophile, potentially slowing the reaction rate compared to 5-nitroquinoline, depending on the nucleophile and the exact position of attack.
Table 2: Reduction of the Nitro Group
CompoundReagents & ConditionsProductYield (%)Reference(s)
5-Nitroquinoline Hydrazine monohydrate, CuO, 100 °C, 10 min5-Aminoquinoline100%[1]
6-Nitroquinoline NH₃·BH₃, Cu catalyst, THF, rt, 24 h; then AcCl, TEAN-Acetyl-1,2-dihydro-6-aminoquinolineExcellent[4]
8-Nitroquinoline H₂, Ru₅₀P₅₀@SILP, 90 °C, 50 bar, 9 h1,2,3,4-Tetrahydroquinolin-8-amine-[5]
Inferred Reactivity of this compound ----
The reduction of the nitro group in this compound is expected to proceed readily under standard conditions (e.g., catalytic hydrogenation with Pd/C, or using metals like Fe, Sn in acidic media). The presence of the methyl group is not expected to significantly hinder the reduction of the nitro group.
Table 3: Oxidation
CompoundReagents & ConditionsProductYield (%)Reference(s)
6-Methylquinoline H₂O₂, perfluorosulfonic acid resin, H₂O, sonication, 15 min6-Methylquinoline 1-oxide96%[6]
2-Methylquinoline -Quinoline-2-carbaldehyde87%[7]
Inferred Reactivity of this compound ----
The carbocyclic ring is highly deactivated by the nitro group, making it resistant to oxidative degradation. The methyl group, however, could be susceptible to oxidation to a carboxylic acid under strong oxidizing conditions, although the deactivating effect of the nitro group might make this more difficult than in 6-methylquinoline. Oxidation of the quinoline nitrogen to the N-oxide is a likely reaction.

Visualizing Reactivity Principles and Experimental Workflows

The following diagrams, rendered using Graphviz, illustrate the electronic effects influencing reactivity and a typical experimental workflow.

electronic_effects cluster_quinoline Quinoline Core cluster_substituents Substituent Effects cluster_reactivity Resulting Reactivity quinoline Quinoline Ring snar Increased Susceptibility to Nucleophilic Aromatic Substitution (SNAr) quinoline->snar Activated by -NO2 eas Decreased Susceptibility to Electrophilic Aromatic Substitution (EAS) quinoline->eas Deactivated by -NO2 nitro 5-Nitro Group (-NO2) (Strong EWG) nitro->quinoline -R, -I effects (Resonance and Inductive withdrawal) methyl 6-Methyl Group (-CH3) (Weak EDG) methyl->quinoline +I, +H effects (Inductive and Hyperconjugation donation) experimental_workflow start Start setup Reaction Setup: - Dissolve substituted nitroquinoline in solvent - Add nucleophile start->setup reaction Reaction: - Heat to specified temperature - Monitor progress by TLC/LC-MS setup->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate solvent - Purify by column chromatography workup->purification analysis Analysis: - Characterize product (NMR, MS, etc.) - Calculate yield purification->analysis end End analysis->end

References

A Comparative Guide to the Quantification of 6-Methyl-5-nitroquinoline: HPLC Method Validation and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 6-Methyl-5-nitroquinoline, a key intermediate in various synthetic pathways, is critical for process optimization, quality control, and safety assessment. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for this compound quantification against alternative analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a balance of sensitivity, selectivity, speed, and cost. While HPLC offers a versatile and reliable approach, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) present distinct advantages, particularly in terms of sensitivity and specificity.

ParameterHPLC-UVGC-MSLC-MS/MSSpectrophotometry
Linearity (r²) > 0.999> 0.999> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 2%< 5%< 3%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.001 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL~0.003 µg/mL~3 µg/mL
Specificity GoodExcellentExcellentModerate
Throughput HighModerateModerateHigh
Cost ModerateHighHighLow

Note: The data presented for HPLC-UV, GC-MS, and LC-MS/MS are representative values for nitroaromatic and quinoline derivatives, as specific validated data for this compound is limited in publicly available literature. The spectrophotometry data is a general estimation for nitroaromatic compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline the key experimental protocols for the HPLC method and its alternatives.

HPLC Method Validation Protocol for this compound

This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). For MS-compatible applications, replace any non-volatile acid with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2%.

  • Specificity: Analyze a blank, a placebo, and a sample spiked with this compound and potential impurities to demonstrate that the peak for the analyte is free from interference.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Alternative Method Protocols (General)

1. GC-MS Method for Nitroaromatic Compounds:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl methyl silicone).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1 µL of the sample.

  • Temperature Program: An initial oven temperature of 80°C, ramped to 280°C.

  • MS Detection: Electron ionization (EI) mode with a scan range of m/z 40-450.

  • Quantification: Based on the peak area of a characteristic ion of this compound.

2. LC-MS/MS Method for Nitroquinoline Derivatives:

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC method, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid or ammonium formate as an additive).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for this compound for enhanced selectivity and sensitivity.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Result Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Validated_Method Validated Quantitative Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Specificity->Validated_Method LOD_LOQ->Validated_Method

Caption: Experimental workflow for HPLC method validation.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Good Specificity_Attr Specificity HPLC->Specificity_Attr Good Throughput Throughput HPLC->Throughput High Cost Cost HPLC->Cost Moderate GCMS GC-MS GCMS->Sensitivity High GCMS->Specificity_Attr Excellent GCMS->Throughput Moderate GCMS->Cost High LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Specificity_Attr Excellent LCMSMS->Throughput Moderate LCMSMS->Cost High Spectro Spectrophotometry Spectro->Sensitivity Low Spectro->Specificity_Attr Moderate Spectro->Throughput High Spectro->Cost Low

Caption: Comparison of analytical methods by performance.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the application. The validated HPLC-UV method provides a reliable, accurate, and precise approach suitable for routine quality control and process monitoring. For applications demanding higher sensitivity and selectivity, such as trace-level impurity analysis or bioanalytical studies, GC-MS or LC-MS/MS are superior alternatives, albeit at a higher operational cost and complexity. Spectrophotometric methods, while simple and cost-effective, generally lack the specificity required for complex matrices. This guide serves as a foundational resource to aid researchers in selecting and implementing the most appropriate analytical strategy for their needs.

References

Benchmarking 6-Methyl-5-nitroquinoline as a Synthetic Intermediate in the Pursuit of Bioactive Fused Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Methyl-5-nitroquinoline's Performance Against Alternative Synthetic Intermediates.

Introduction

This compound is a key heterocyclic building block, primarily utilized as a precursor in the synthesis of fused indoles, particularly indoloquinolines. These tetracyclic frameworks are of significant interest to the pharmaceutical industry due to their presence in a variety of biologically active natural products and their potential as scaffolds for the development of novel therapeutics, including anticancer and antimalarial agents. This guide provides a comprehensive performance benchmark of this compound as a synthetic intermediate, comparing it with alternative starting materials and methodologies. The data presented is supported by detailed experimental protocols and visualizations to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison: this compound vs. Alternatives

The utility of this compound as a synthetic intermediate is primarily demonstrated through its conversion to fused indole structures, such as indolo[2,3-b]quinolines. This transformation typically involves a reductive cyclization reaction. Below is a comparison of this approach with a notable alternative synthetic route to a similar fused indole scaffold.

IntermediateTarget MoleculeKey TransformationReagents & ConditionsYieldReference
This compound 5-Methyl-5H-indolo[2,3-b]quinolineReductive Cyclization (Leimgruber-Batcho type)1. Enamine formation (e.g., with DMF-DMA) 2. Reduction (e.g., Raney Ni, H₂)Not explicitly reported, but similar reactions suggest moderate to good yields.General methodology
2-Methyl-6-nitroquinoline2-Methyl-6-aminoquinolineCatalytic ReductionFe₃O₄@SiO₂ nanoparticles, HCl, Crotonaldehyde, then NaOH81%[1]
7-Methylquinoline7-Methyl-8-nitroquinolineNitrationFuming HNO₃, H₂SO₄99%[2]
3-Acetyl-N-methyl-2-chloroindole & 2-Aminobenzophenone5-Methyl-11-phenyl-5H-indolo[2,3-b]quinolinePalladium-catalyzed CyclizationPd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, Microwave>90%[3]
2-Aminobenzaldehyde & 2-Nitrophenylacetic acid6-MethylquinindolineMulti-step synthesisK₂CO₃, Me₂CO₃, Fe, POCl₃79% (overall)[4]

Table 1: Comparison of Synthetic Routes to Fused Indoles and Related Quinolines.

Experimental Protocols

Protocol 1: Reductive Cyclization of a Nitroquinoline (General Leimgruber-Batcho Approach)

This protocol outlines the general steps for the synthesis of an indole derivative from a nitro-substituted precursor, analogous to the transformation of this compound.

Step 1: Enamine Formation

  • To a solution of the o-nitrotoluene derivative (1.0 eq) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) and pyrrolidine (1.2 eq).

  • Heat the mixture at 110-130 °C for 4-6 hours, monitoring the reaction by TLC.

  • After completion, remove the solvent under reduced pressure to obtain the crude enamine, which is often a dark red oil or solid. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as Raney Nickel or Palladium on carbon (10 mol%).

  • Introduce a hydrogen source. This can be gaseous hydrogen (H₂) at a pressure of 1-5 atm or by the addition of hydrazine hydrate (4-5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired indole derivative.

Protocol 2: Alternative Synthesis of a Fused Indole from 3-Acetyl-N-methyl-2-chloroindole and 2-Aminobenzophenone

This protocol details a palladium-catalyzed approach to an indolo[2,3-b]quinoline.

  • To a microwave vial, add 3-acetyl-N-methyl-2-chloroindole (0.5 mmol), 2-aminobenzophenone (0.55 mmol), palladium(II) acetate (10 mol%), copper(II) acetate (1.0 eq), and potassium carbonate (2.5 eq).

  • Add DMF (2 mL) as the solvent.

  • Seal the vial and heat the mixture in a microwave reactor at 60 °C for the required time (typically 1-3 hours), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the desired 5-methyl-11-phenyl-5H-indolo[2,3-b]quinoline.[3]

Mandatory Visualizations

Logical Workflow for Fused Indole Synthesis

The following diagram illustrates the general synthetic pathway from this compound to a fused indole, highlighting the key intermediate steps.

G A This compound B Enamine Intermediate A->B Enamine Formation (e.g., DMF-DMA, Pyrrolidine) C 6-Methyl-5-aminoquinoline Derivative B->C Nitro Group Reduction (e.g., Raney Ni, H₂) D Fused Indole (Indoloquinoline) C->D Intramolecular Cyclization

Caption: General workflow for the synthesis of a fused indole from this compound.

Signaling Pathway: PI3K/AKT/mTOR

Derivatives of indoloquinolines have been shown to exhibit anticancer activity by targeting various cellular pathways. One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which plays a central role in cell proliferation, survival, and growth.

PI3K_AKT_mTOR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indoloquinoline Indoloquinoline Derivatives Indoloquinoline->PI3K Inhibition Indoloquinoline->AKT Inhibition Indoloquinoline->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition by indoloquinoline derivatives.

Conclusion

Alternative methods, such as palladium-catalyzed cyclizations, offer high yields but may require more complex starting materials. The choice of synthetic route will ultimately depend on the desired substitution pattern of the final indoloquinoline, the availability of starting materials, and the desired overall efficiency. The information and protocols provided in this guide aim to equip researchers with the necessary data to effectively benchmark this compound and make strategic decisions in the design and execution of their synthetic endeavors toward novel bioactive molecules.

References

Comparative Docking Analysis of 6-Methyl-5-nitroquinoline Derivatives: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the docking performance of quinoline derivatives, with a special focus on the potential interactions of 6-methyl-5-nitroquinoline derivatives with key biological targets. Due to the limited availability of direct comparative experimental data for this compound derivatives in publicly accessible literature, this guide synthesizes findings from various studies on structurally related quinoline and nitroquinoline compounds to provide a cohesive analysis. The data presented herein serves as a valuable reference for computational evaluation and future experimental validation.

Data Presentation: Comparative Docking Scores

The following tables summarize the docking scores of various quinoline derivatives against prominent antibacterial and anticancer protein targets. This data allows for a comparative assessment of the binding affinities of different structural scaffolds.

Antibacterial Target: DNA Gyrase

DNA gyrase is a crucial bacterial enzyme and a well-established target for quinolone antibiotics. The docking scores of various quinoline derivatives against E. coli DNA gyrase B are presented below.

Derivative ClassSpecific Compound/DerivativePDB IDDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
FluoroquinolinesFluoroquinoline Analog6F86-7.2CiprofloxacinNot Specified
Quinoline HybridsCompound 11 (a quinoline derivative)6F86-7.33CiprofloxacinNot Specified
General QuinolinesCompound 10 Not Specified-18.8 (Binding Energy)Isoniazid-14.6 (Binding Energy)
Anticancer Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a key protein in signaling pathways that regulate cell growth and proliferation, and its inhibition is a major strategy in cancer therapy.

Derivative ClassSpecific Compound/DerivativePDB IDDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
Quinoline-Thiazole HybridsQuinoline-Thiazole DerivativeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Quinoline AnalogsCytotoxic Quinoline Ligand L_14BKY-8.95Reference Ligand L_REF-8.55
Quinoline AnalogsCytotoxic Quinoline Ligand L_44BKY-8.70Reference Ligand L_REF-8.55
Anticancer Target: Mammalian Target of Rapamycin (mTOR)

mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. It is a validated target for cancer drug development.

Derivative ClassSpecific Compound/DerivativePDB IDDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
Tetrahydroquinoline Derivatives6-nitro-tetrahydroquinoline derivativeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The following section details a generalized methodology for molecular docking studies, synthesized from various research articles focused on quinoline derivatives.

Protein Preparation

The three-dimensional crystal structure of the target protein (e.g., DNA gyrase, EGFR, mTOR) is retrieved from the Protein Data Bank (PDB). The protein structure is then prepared for docking by:

  • Removing water molecules and any co-crystallized ligands.

  • Adding polar hydrogen atoms.

  • Assigning partial charges to the atoms.

  • Energy minimizing the structure to relieve any steric clashes.

Ligand Preparation

The 2D structures of the this compound derivatives and other comparative ligands are drawn using chemical drawing software. These 2D structures are then converted to 3D conformations, and their energies are minimized using a suitable force field to obtain stable, low-energy structures.

Molecular Docking Simulation

A grid box is defined around the active site of the target protein, encompassing the binding pocket. A docking program, such as AutoDock Vina, is then used to explore the conformational space of each ligand within the grid box and to predict the most favorable binding poses.[1] The software calculates a docking score, typically in kcal/mol, which estimates the binding affinity for each pose. A more negative score generally indicates a stronger binding affinity.[2]

Analysis of Docking Results

The docking results are analyzed to:

  • Evaluate Binding Affinity: Ligands are ranked based on their docking scores to predict their relative binding affinities for the target protein.

  • Analyze Binding Interactions: The best-docked poses are visualized to identify non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the ligand-protein interaction.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparative docking studies of this compound derivatives.

logical_workflow cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis & Comparison Target Target Protein Selection (e.g., DNA Gyrase, EGFR) Docking Molecular Docking Simulation Target->Docking Ligands Ligand Set Generation (this compound derivatives & Alternatives) Ligands->Docking Scoring Binding Affinity Calculation (Docking Score) Docking->Scoring Interaction Binding Mode & Interaction Analysis Docking->Interaction Comparison Comparative Analysis of Docking Scores Scoring->Comparison

Caption: A logical workflow for comparative docking studies.

egfr_pathway cluster_inhibition Potential Inhibition by This compound Derivatives EGF EGF EGFR EGFR EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway, a target for anticancer quinolines.

experimental_workflow cluster_input Input Data cluster_processing Processing cluster_simulation Simulation cluster_output Output & Analysis PDB Protein Crystal Structure (PDB File) PrepProtein Protein Preparation (Add H, Remove Water) PDB->PrepProtein Ligand Ligand Structures (2D/3D Format) PrepLigand Ligand Preparation (Energy Minimization) Ligand->PrepLigand Docking Docking Simulation (e.g., AutoDock Vina) PrepProtein->Docking PrepLigand->Docking Results Docking Scores & Binding Poses Docking->Results Analysis Interaction Analysis Results->Analysis

Caption: A generalized experimental workflow for molecular docking.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6-Methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 6-Methyl-5-nitroquinoline, ensuring the protection of laboratory personnel and environmental compliance.

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount. This compound, a compound utilized in various research applications, is classified as a hazardous substance requiring stringent disposal protocols. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Profile of this compound

This compound is identified as a hazardous chemical with the following classifications[1][2]:

  • Acute toxicity, oral (Category 3): Toxic if swallowed.[1][2]

  • Skin irritation (Category 2): Causes skin irritation.[1][2]

  • Serious eye damage (Category 1): Causes serious eye damage.[1][2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals assigns pictograms of a skull and crossbones and corrosion to this substance, underscoring its significant hazard potential.[2]

Hazard ClassificationGHS CategorySignal Word
Acute Toxicity, OralCategory 3Danger
Skin Corrosion/IrritationCategory 2Warning
Serious Eye Damage/IrritationCategory 1Danger
Specific Target Organ ToxicityCategory 3Warning
Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure[2][4]:

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Body Protection: A chemical-resistant and flame-retardant lab coat.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[6]

2. Waste Collection and Segregation:

  • Solid Waste: Dispose of solid this compound in its original manufacturer's container if possible.[7] If not, use a clearly labeled, compatible container with a secure lid.[8][9]

  • Contaminated Lab Supplies: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound must be treated as hazardous waste. These items should be double-bagged in clear plastic bags for visual inspection by environmental health and safety personnel.[7]

  • Empty Containers: Containers that held this compound are considered hazardous waste. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][10] After triple-rinsing, the container can be disposed of in the regular trash, though it is best practice to reuse it for compatible waste after relabeling.[9]

  • Solutions: Solutions containing this compound should be collected in a compatible, leak-proof container with a screw-on cap.[7] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]

3. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[9] The label should also indicate the associated hazards (e.g., "Toxic," "Corrosive," "Irritant").

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area (SAA).[8] This area must be inspected weekly for any signs of leakage.[8] The container should be placed in secondary containment to capture any potential spills or leaks.[7]

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[7] Follow all institutional procedures for documentation and collection. Hazardous waste must be collected within 90 days from the time the waste is first added to the container.[7]

5. Spill and Decontamination Procedures: In the event of a spill, evacuate the immediate area and ensure proper ventilation.[4] Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[11] Collect the absorbed material and all contaminated items into a designated hazardous waste container.[11] The spill area should then be decontaminated with a suitable solvent, followed by washing with soap and water. All materials used in the cleanup must be disposed of as hazardous waste.[11]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Storage & Disposal cluster_spill Spill Response start Start: Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? start->spill waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste: Collect in original or compatible, labeled container waste_type->solid_waste Solid liquid_waste Liquid Waste / Solutions: Collect in sealed, labeled container waste_type->liquid_waste Liquid contaminated_items Contaminated Items: Double-bag and label waste_type->contaminated_items Labware empty_containers Empty Containers: Triple-rinse, collect rinsate as hazardous waste waste_type->empty_containers Containers label_waste Ensure Container is Clearly Labeled: 'Hazardous Waste, this compound' solid_waste->label_waste liquid_waste->label_waste contaminated_items->label_waste empty_containers->label_waste storage Store in Designated Satellite Accumulation Area with Secondary Containment contact_ehs Contact EHS for Waste Pickup storage->contact_ehs label_waste->storage end End: Professional Disposal contact_ehs->end spill->ppe No spill_ppe Evacuate & Don PPE spill->spill_ppe Yes contain_spill Contain with Inert Absorbent spill_ppe->contain_spill collect_spill Collect Contaminated Material as Hazardous Waste contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->waste_type Dispose of Cleanup Materials

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methyl-5-nitroquinoline. Adherence to these protocols is vital for ensuring personal and environmental safety in the laboratory.

Hazard Identification and Classification

This compound is a hazardous substance with the following classifications:

  • Acute Toxicity (Oral): Toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage: Causes serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Signal Word: Danger[1]

Hazard Pictograms:

alt text
alt text

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tight-sealing safety goggles or a face shield.[3]To protect against splashes and airborne particles that can cause serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing.[3][4]To prevent skin contact that can lead to irritation. Contaminated clothing must be removed immediately.[2][3]
Respiratory Protection A NIOSH/MSHA-approved N95 dust mask or higher-level respirator should be used, especially when ventilation is inadequate or if dust or aerosols are generated.[3]To protect against inhalation of dust or vapors that may cause respiratory irritation.[1][2]

Operational Plan for Safe Handling

A systematic approach is essential to minimize exposure and ensure safety.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Inspect all PPE for integrity before use.

  • Handling the Chemical:

    • Avoid the formation of dust and aerosols.[2]

    • Do not eat, drink, or smoke in the work area.[2][3]

    • Wash hands thoroughly after handling.[3]

    • Avoid contact with skin and eyes.[2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

    • Keep away from incompatible materials such as strong oxidizing agents.[3]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[3][5]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][6]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][6]

Spill and Disposal Plan

  • Spills:

    • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[7]

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[7]

    • Do not let the product enter drains.

  • Disposal:

    • Dispose of contents and containers in accordance with local, regional, and national regulations.[2][3]

    • This should be done through an approved waste disposal plant.[2][3]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep_1 Verify Engineering Controls (Fume Hood, Eyewash) prep_2 Inspect and Don Appropriate PPE prep_1->prep_2 handle_1 Handle Chemical (Minimize Dust/Aerosols) prep_2->handle_1 cleanup_1 Decontaminate Work Area handle_1->cleanup_1 cleanup_2 Collect Waste in Labeled Container cleanup_1->cleanup_2 cleanup_3 Wash Hands Thoroughly cleanup_2->cleanup_3 disposal_1 Remove and Store/ Dispose of PPE cleanup_3->disposal_1 disposal_2 Dispose of Waste via Licensed Waste Management disposal_1->disposal_2

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.